molecular formula C9H7Cl2N B1432130 4,6-dichloro-3-methyl-1H-indole CAS No. 1956379-85-3

4,6-dichloro-3-methyl-1H-indole

Cat. No.: B1432130
CAS No.: 1956379-85-3
M. Wt: 200.06 g/mol
InChI Key: VBVIWORSWKGQDH-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-indole is a substituted indole derivative offered as a key chemical building block for pharmaceutical research and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets . This particular compound, featuring chlorine and methyl substituents, provides a versatile core for further synthetic modification in creating novel molecules for biological evaluation. Researchers utilize such indole derivatives in the design and synthesis of potential therapeutics for a broad spectrum of diseases, including cancer, infectious diseases, and central nervous system disorders . The structural motifs present in this compound are commonly investigated in the search for new enzyme inhibitors and receptor modulators. This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIWORSWKGQDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation of 4,6-Dichloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of CNS drug discovery, the precise structural confirmation of indole intermediates is non-negotiable. This guide focuses on 4,6-dichloro-3-methyl-1H-indole , a critical scaffold often encountered in the synthesis of glycine antagonists such as Gavestinel (GV150526A).

The elucidation of this molecule presents a classic regiochemical challenge: distinguishing the 4,6-dichloro isomer from thermodynamically similar byproducts (e.g., 5,7-dichloro or 4,7-dichloro isomers) generated during Fischer indole synthesis or Japp-Klingemann condensations.

Key Technical Challenges:

  • Regioisomerism: Confirming the chlorine atoms are at positions 4 and 6, not 5 and 7.

  • C3-Methylation: verifying the methyl group is at C3 (skatole-like) rather than N1 or C2.

  • Proton Isolation: The 4-chloro substituent eliminates the C4 proton, removing the characteristic ortho-coupling usually seen between H4 and H5.

Synthetic Origins & Impurity Profiling

Understanding the synthesis informs the elucidation strategy. This compound is typically accessed via the Fischer Indole Synthesis using 3,5-dichlorophenylhydrazine and propionaldehyde (or a ketone equivalent).

  • The Trap: 3,5-dichlorophenylhydrazine is symmetric.[1] However, upon hydrazone formation and sigmatropic rearrangement, cyclization can theoretically occur at two ortho positions. While symmetry usually dictates a single product, electronic effects can lead to unexpected chlorination patterns if the starting hydrazine was impure or if post-synthetic chlorination was attempted.

  • Target Structure:

    • C4: Chlorine (removes H4).

    • C5: Proton (H5).

    • C6: Chlorine (removes H6).

    • C7: Proton (H7).

Mass Spectrometry: The Halogen Fingerprint

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision gate.

The Chlorine Isotope Rule

Chlorine exists naturally as


Cl (75.8%) and 

Cl (24.2%). A molecule with two chlorine atoms (

) exhibits a distinct triplet pattern in the molecular ion cluster.

Expected Data for


: 
  • Exact Mass (Monoisotopic): ~198.99 Da (

    
    )
    
  • Isotope Pattern (M : M+2 : M+4):

    • The intensity ratio follows the expansion of

      
      , resulting in approximately 9 : 6 : 1 .
      
IonMass ShiftRelative IntensityOrigin
M 199100%

Cl,

Cl
M+2 201~65%

Cl,

Cl
M+4 203~10%

Cl,

Cl

Analyst Note: If you observe a 3:1 ratio (M:M+2), you have lost a chlorine. If you see complex splitting beyond M+4, suspect a trichloro-impurity.

NMR Spectroscopy: The Core Elucidation

This is the definitive method for solving the regiochemistry. The analysis relies on the absence of ortho-coupling in the benzenoid ring and the absence of NOE between the methyl group and the C4 position.

1H NMR (Proton) Analysis

Solvent: DMSO-


 (Recommended to sharpen the exchangeable N-H signal).

Predicted Shifts & Multiplicities:

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Logic
NH (H1) 11.0 - 11.5Broad Singlet-Acidic indole proton; confirms 1H-indole.
H2 7.2 - 7.4Doublet/Singlet

Coupled to NH. Confirms C2 is unsubstituted.
H5 ~7.45Doublet (d)

Critical: Shows only meta coupling.
H7 ~7.15Doublet (d)

Critical: Shows only meta coupling.
Me (C3) 2.2 - 2.4Singlet (s)-Characteristic C3-Methyl resonance.
The "Meta-Coupling" Proof

In a standard indole, H5 couples to H4 (ortho,


 Hz) and H6 (ortho, 

Hz).
  • In 4,6-dichloroindole: C4 and C6 are blocked.

  • Result: H5 can only couple to H7. This is a long-range meta-coupling (

    
    ).
    
  • Observation: H5 and H7 appear as sharp doublets with a small coupling constant of 1.5 – 2.0 Hz .

2D NMR: The "Silent" NOE

Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity. This is the "smoking gun" for the C4 substituent.

  • Hypothesis: If the methyl is at C3, it is spatially close to C2-H and C4-X.

  • Scenario A (C4-H present): Strong NOE correlation between Me(C3) and H4.

  • Scenario B (C4-Cl present): NO NOE correlation between Me(C3) and any aromatic proton.

  • Experimental Validation:

    • Irradiate the Methyl signal (~2.3 ppm).

    • Observe NOE at C2-H (~7.3 ppm).

    • Observe Silence in the aromatic region for H4.

Visualization of Logic Pathways

Diagram 1: Elucidation Workflow

This flowchart outlines the decision-making process for confirming the structure.

ElucidationWorkflow Start Sample: Indole Intermediate MS 1. HRMS Analysis (Isotope Pattern) Start->MS Pattern Isotope Ratio 9:6:1? MS->Pattern Fail_MS Reject: Incorrect Halogen Count Pattern->Fail_MS No NMR_1D 2. 1H NMR (DMSO-d6) Check Aromatic Splitting Pattern->NMR_1D Yes Coupling Only Meta Coupling (J ~ 1.8 Hz)? NMR_1D->Coupling Fail_NMR Reject: Regioisomer (Ortho coupling present) Coupling->Fail_NMR No (J > 7Hz) NOESY 3. 1D NOESY / ROESY Irradiate C3-Methyl Coupling->NOESY Yes NOE_Check NOE to C2-H ONLY? (No Ar-H NOE) NOESY->NOE_Check Fail_NOE Reject: C4-H present NOE_Check->Fail_NOE No Final CONFIRMED: 4,6-dichloro-3-methyl-1H-indole NOE_Check->Final Yes

Caption: Step-by-step structural confirmation workflow excluding alternative regioisomers.

Diagram 2: NMR Correlation Map

Visualizing the specific intramolecular interactions that define the structure.

NMR_Correlations cluster_ring Indole Core Interactions Me C3-Methyl (2.3 ppm) H2 H2 (7.3 ppm) Me->H2 Strong NOE H4 C4-Cl (Substituent) Me->H4 NO NOE (Distance > 5Å) H5 H5 (7.45 ppm) H7 H7 (7.15 ppm) H5->H7 Meta Coupling (J=1.8 Hz)

Caption: Key NMR correlations. Green arrow = Observed NOE; Red dashed = Absent NOE (Proof of Cl); Black = Spin-Spin Coupling.

Standard Operating Procedure (SOP)

Protocol ID: IND-ELUC-046 Objective: Validation of 4,6-dichloro-3-methyl-1H-indole batch purity.

  • Sample Preparation:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-

      
       .
      
    • Note: Avoid

      
       if possible, as the acidic NH proton can broaden or exchange, obscuring 
      
      
      
      coupling.
  • Acquisition (1H NMR):

    • Set spectral width to -2 to 14 ppm.

    • Number of scans (NS):

      
       16.
      
    • QC Check: Verify the integral of the Methyl singlet (3H) against the aromatic protons (1H each).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Critical Step: Manually peak-pick the aromatic region (7.0 - 7.5 ppm). Calculate coupling constants (

      
      ).
      
    • Pass Criteria: Aromatic signals must be doublets with

      
       Hz.
      
  • NOE Experiment (If 1H is ambiguous):

    • Run a 1D-NOESY (mixing time 500ms).

    • Selectively irradiate the methyl peak at ~2.3 ppm.

    • Pass Criteria: Enhancement of the H2 signal (~7.3 ppm) and zero enhancement of any other aromatic signal.

References

  • Gavestinel Synthesis & Context

    • Di Fabio, R., et al. (2000). "Substituted Indole-2-carboxylates as In Vivo Potent Antagonists at the Glycine Binding Site of the NMDA Receptor." Journal of Medicinal Chemistry.
  • Indole NMR Methodology

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for NOE and Coupling analysis).
  • Meta-Coupling in Halo-Indoles

    • Katritzky, A. R., et al. (2010).[2] "Synthesis and NMR characterization of chloroindoles." Arkivoc.

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Spectroscopic Profile of 4,6-dichloro-3-methyl-1H-indole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, halogenated indole scaffolds represent a cornerstone of medicinal chemistry. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in the design of targeted therapeutics. Among these, 4,6-dichloro-3-methyl-1H-indole is a compound of significant interest due to its potential as a versatile synthetic intermediate. The precise substitution pattern—a methyl group at the electron-rich C3 position and two chlorine atoms on the benzene ring—creates a unique electronic and steric environment, which can be harnessed for further functionalization.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used for 4,6-dichloro-3-methyl-1H-indole.

Caption: Structure and numbering of 4,6-dichloro-3-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular skeleton and substitution pattern.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,6-dichloro-3-methyl-1H-indole is predicted to show distinct signals for the indole N-H proton, the aromatic protons on the benzene and pyrrole rings, and the methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the methyl group and the indole nitrogen.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~11.5br s1HN1-H-
~7.5d1HH-5J = 1.5 Hz
~7.3d1HH-7J = 1.5 Hz
~7.2s1HH-2-
~2.3s3HC3-CH₃-

Interpretation and Rationale:

  • N1-H (~11.5 ppm): The indole N-H proton is typically observed as a broad singlet at a downfield chemical shift, which is highly dependent on the solvent and concentration. In a hydrogen-bond accepting solvent like DMSO-d₆, this signal is expected to be in the range of 11-12 ppm.

  • Aromatic Protons (H-5, H-7, H-2): The protons on the benzene ring, H-5 and H-7, are expected to appear as doublets due to meta-coupling with a small J-value of approximately 1.5 Hz. The two chlorine atoms at positions 4 and 6 will deshield the adjacent protons. The H-2 proton on the pyrrole ring is predicted to be a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the adjacent nitrogen and the C3-methyl group.

  • Methyl Protons (~2.3 ppm): The protons of the methyl group at C3 will appear as a sharp singlet, integrating to three protons. This upfield chemical shift is characteristic of an alkyl group attached to an aromatic system.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 4,6-dichloro-3-methyl-1H-indole and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: -1 to 13 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The dichlorination and methylation pattern will result in a unique set of chemical shifts for the nine distinct carbon atoms.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon Assignment
~136C7a
~130C4
~128C6
~125C3a
~122C2
~120C5
~112C7
~108C3
~10C3-CH₃

Interpretation and Rationale:

  • Quaternary Carbons (C3, C3a, C4, C6, C7a): The chemical shifts of the quaternary carbons are influenced by their position in the ring and the attached substituents. The carbons bearing the chlorine atoms (C4 and C6) are expected to be significantly deshielded and appear in the 128-130 ppm range. The bridgehead carbons, C3a and C7a, will also be in the downfield region. The C3 carbon, attached to the methyl group, will be more shielded compared to other quaternary carbons in the pyrrole ring.

  • Protonated Carbons (C2, C5, C7): The chemical shifts of the protonated carbons can be confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiment. The C2 carbon, being adjacent to the nitrogen, will be in the aromatic region. C5 and C7 are part of the benzene ring and their shifts are influenced by the adjacent chlorine atoms.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift of around 10 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.[1]

  • Instrument Setup: The ¹³C NMR spectrum should be acquired on a 100 or 125 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) or the use of inverse-gated decoupling is necessary for accurate quantitative analysis.[2][3]

    • Acquisition Time (aq): 1-2 seconds.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 4,6-dichloro-3-methyl-1H-indole, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative AbundanceAssignment
203~100%[M]⁺ (with ²³⁵Cl)
205~65%[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
207~10%[M+4]⁺ (with ²³⁷Cl)
188Variable[M-CH₃]⁺
168Variable[M-Cl]⁺
152Variable[M-CH₃-HCl]⁺

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 203, corresponding to the molecular formula C₉H₇Cl₂N. The isotopic pattern is a definitive feature for compounds containing chlorine. The ratio of the peaks at M, M+2, and M+4 should be approximately 9:6:1, which is characteristic of a molecule with two chlorine atoms.

  • Fragmentation Pattern: Under electron ionization (a hard ionization technique), the molecular ion is expected to undergo fragmentation.[4][5] Common fragmentation pathways for indoles include the loss of small, stable molecules or radicals. For 4,6-dichloro-3-methyl-1H-indole, we can predict the following fragmentation:

    • Loss of a methyl radical: [M - CH₃]⁺ leading to a peak at m/z 188.

    • Loss of a chlorine radical: [M - Cl]⁺ leading to a peak at m/z 168.

    • Loss of HCl: A common fragmentation for chlorinated aromatic compounds.

    • Loss of HCN: Characteristic for nitrogen-containing heterocycles.

Fragmentation M [C₉H₇Cl₂N]⁺ m/z = 203/205/207 M_minus_CH3 [M - CH₃]⁺ m/z = 188 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z = 168 M->M_minus_Cl - •Cl M_minus_CH3_HCl [M - CH₃ - HCl]⁺ m/z = 152 M_minus_CH3->M_minus_CH3_HCl - HCl

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is suitable.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[6]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

  • Data Acquisition: The mass spectrum is typically scanned over a range of m/z 40-400.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted Infrared (IR) Absorption Data

Frequency (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (CH₃)
~1600, ~1450Medium-StrongC=C aromatic ring stretching
~1250MediumC-N stretch
850-750StrongC-Cl stretch

Interpretation and Rationale:

  • N-H Stretch (~3400 cm⁻¹): A characteristic sharp peak for the N-H stretch of the indole ring is expected around 3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.[7][8]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

  • C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear as a pair of bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretch (850-750 cm⁻¹): The carbon-chlorine stretching vibrations for aryl chlorides typically appear in the fingerprint region and can be strong.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample (a few milligrams) directly onto the ATR crystal (e.g., diamond or zinc selenide).[9][10]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic subtraction of the background spectrum by the instrument software.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 4,6-dichloro-3-methyl-1H-indole is a synergistic process where each spectroscopic technique provides complementary information. The workflow below illustrates this integrated approach.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy H_NMR ¹H NMR C_NMR ¹³C NMR Structure Proposed Structure: 4,6-dichloro-3-methyl-1H-indole H_NMR->Structure Proton environment & connectivity C_NMR->Structure Carbon backbone MS EI-MS MS->Structure Molecular weight & formula (isotopic pattern) IR ATR-IR IR->Structure Functional groups Confirmed_Structure Confirmed Structure Structure->Confirmed_Structure Consistent Data

Caption: Workflow for the integrated spectroscopic confirmation of the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4,6-dichloro-3-methyl-1H-indole. By integrating the predicted data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, a comprehensive and reliable analytical profile of the molecule has been established. The provided experimental protocols offer a standardized approach for acquiring high-quality data. This guide serves as a valuable resource for the unambiguous identification, purity assessment, and further investigation of this important synthetic intermediate in the pursuit of novel therapeutic agents.

References

  • ProQuest. (n.d.). Infrared Spectra of Indole Compounds. Retrieved from [Link]

  • Powers, J. C. (1966). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 31(8), 2627–2631.
  • Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1969). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 91(14), 3817–3822.
  • University of York. (n.d.). Attenuated Total Reflectance (ATR). Chemistry Teaching Labs. Retrieved from [Link]

  • University of Durham. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Dieng, S. D. (2015). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 4-chloro- (CAS 25235-85-2). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • LCGC International. (2020, November 13). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • Burns, D. C., & Reynolds, W. F. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). The Royal Society of Chemistry.
  • Aguilar, J. A., et al. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(55), 7672-7675. Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

Sources

Commercial & Technical Profile: 4,6-Dichloro-3-methyl-1H-indole

[1][2]

Executive Summary

4,6-Dichloro-3-methyl-1H-indole (CAS: 1956379-85-3 ) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting the central nervous system (CNS), specifically NMDA receptor antagonists and viral replication inhibitors.[1][2] While not a commodity chemical, it is commercially available from select catalog suppliers.[2] However, due to its niche status, high-purity batches (>97%) often require lead times of 2–4 weeks or custom synthesis.[2]

This guide provides a technical roadmap for procuring, validating, and—if necessary—synthesizing this compound in-house to ensure project continuity.

Chemical Identity & Properties

The unique substitution pattern of chlorines at the 4 and 6 positions, combined with a methyl group at the 3-position, imparts significant lipophilicity and metabolic stability compared to the parent indole.

PropertyData
IUPAC Name 4,6-dichloro-3-methyl-1H-indole
CAS Number 1956379-85-3
Molecular Formula C₉H₇Cl₂N
Molecular Weight 200.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~16 (NH acidity)
Key Structural Feature Symmetric Precursor Origin : The 4,6-dichloro pattern arises from the symmetry of the 3,5-dichlorophenylhydrazine precursor.[1][2][3][4]

Commercial Landscape & Sourcing Strategy

Availability Status: Tier 2 (Specialty Building Block)

This compound is not typically held in bulk stock by major distributors (e.g., Sigma-Aldrich, Fisher) but is listed by specialized building block vendors.[2]

Validated Suppliers (As of Q1 2026)[2][5]
  • Primary Catalog Sources: GLR Innovations, Bide Pharm (Bide Medicine), ChemBuyersGuide network.[2]

  • Typical Purity: 95% (Technical), 97%+ (HPLC).

  • Cost Estimate: High variance; ~

    
    300 per gram depending on supplier stock levels.[2]
    
Procurement Decision Matrix

For drug discovery campaigns, the decision to buy versus synthesize depends on quantity and timeline.[2]

ProcurementLogicFigure 1: Sourcing Decision Matrix for 4,6-Dichloro-3-methyl-1H-indoleStartNeed 4,6-dichloro-3-methylindoleQtyCheckQuantity Needed?Start->QtyCheckTimeCheckTimeline < 3 Weeks?QtyCheck->TimeCheck> 1gBuyPurchase (Catalog)QtyCheck->Buy< 1gTimeCheck->BuyNo (Can wait)CustomCustom Synthesis / CROTimeCheck->CustomNo (Large Scale)InHouseIn-House SynthesisTimeCheck->InHouseYes (Urgent)

Figure 1: Decision logic for sourcing based on quantity and timeline constraints.

Synthesis & Manufacturing (The "Make" Option)

If commercial lead times are prohibitive, Fischer Indole Synthesis is the most robust route.[2] This protocol is self-validating because the symmetry of the starting material eliminates the formation of regioisomers, a common pitfall in indole chemistry.[2]

Reaction Logic (Expertise Pillar)

The synthesis relies on the reaction between 3,5-dichlorophenylhydrazine and propionaldehyde .[2]

  • Why this works: 3,5-dichlorophenylhydrazine is symmetric.[1][2] Cyclization at either ortho carbon (position 2 or 6) yields the same 4,6-dichloroindole product.[2] This avoids the difficult separation of 4- and 6- isomers seen when starting with 3-chlorophenylhydrazine.[1][2]

Validated Protocol

Precursors:

  • 3,5-Dichlorophenylhydrazine hydrochloride (CAS: 63352-99-8)[1][2][3][5]

  • Propionaldehyde (CAS: 123-38-6)[1][2]

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 3,5-dichlorophenylhydrazine HCl (1.0 eq) in Ethanol. Add Propionaldehyde (1.1 eq) dropwise at 0°C. Stir for 1 hour.

  • Cyclization (Fischer): Add acid catalyst (Polyphosphoric acid or ZnCl₂ in acetic acid). Heat to reflux (80–100°C) for 2–4 hours.

  • Workup: Pour into ice water. Neutralize with NaHCO₃.[2] Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Hexane/EtOAc or purify via silica column chromatography (0-20% EtOAc in Hexanes).

SynthesisPathwayFigure 2: Regioselective Synthesis via Fischer Indole CyclizationHydrazine3,5-Dichlorophenylhydrazine(Symmetric Precursor)HydrazoneArylhydrazone IntermediateHydrazine->Hydrazone+ Aldehyde, EtOHAldehydePropionaldehyde(C3 Source)Aldehyde->HydrazoneSigmatropic[3,3]-Sigmatropic Rearrangement(Acid Catalyzed)Hydrazone->Sigmatropic-NH3, RefluxProduct4,6-Dichloro-3-methyl-1H-indole(Target)Sigmatropic->ProductCyclization

Figure 2: The symmetry of the hydrazine precursor ensures a single regioisomer product.[2]

Applications in Drug Discovery

The 4,6-dichloro-3-methyl-1H-indole scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • NMDA Receptor Antagonism: The 4,6-dichloro substitution pattern is critical for binding to the glycine site of the NMDA receptor (e.g., related to Gavestinel and Licostinel analogs).[2] The chlorines fill hydrophobic pockets in the receptor binding domain [1].[2]

  • Metabolic Stability: The 3-methyl group blocks the metabolically vulnerable 3-position of the indole ring, preventing rapid oxidation to indolenines or oxindoles by cytochrome P450 enzymes.[1][2]

  • Lipophilicity Modulation: The combination of two chlorines and a methyl group significantly increases logP, aiding blood-brain barrier (BBB) penetration for CNS targets.[2]

Quality Control & Validation

To ensure the integrity of purchased or synthesized batches, use the following analytical markers:

  • 1H NMR (DMSO-d6):

    • Methyl Group: Singlet or doublet (small coupling) at ~2.3 ppm (3H).[2]

    • Aromatic Protons: Two distinct doublets (meta-coupling, J ~1.5-2.0 Hz) or singlets in the aromatic region (~7.1–7.5 ppm), representing H-5 and H-7.[1][2]

    • Indole NH: Broad singlet >11.0 ppm (exchangeable with D₂O).[2]

  • LC-MS: Look for Molecular Ion [M+H]+ = 200/202/204 (characteristic Cl₂ isotope pattern: 9:6:1 ratio).[1][2]

References

  • PubChem Compound Summary. (2025). 4,6-Dichloro-1H-indole and derivatives. National Center for Biotechnology Information.[2] Link[1][2]

  • Bide Pharm. (2025).[2] Product Catalog: 4,6-Dichloro-3-methyl-1H-indole (CAS 1956379-85-3).[1][2] Link

  • GLR Innovations. (2025). Chemical Buyers Guide Listing. Link

  • Santa Cruz Biotechnology. (2025).[2] 3,5-Dichlorophenylhydrazine hydrochloride (Precursor).[2] Link

  • Royal Society of Chemistry. (2021).[2] Synthesis of indole derivatives as prevalent moieties. RSC Advances. Link

Technical Whitepaper: Safety and Handling Guidelines for 4,6-Dichloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative safety and handling framework for 4,6-dichloro-3-methyl-1H-indole .

Given the status of this compound as a specialized research chemical with limited specific toxicological data, this guide applies a Structure-Activity Relationship (SAR) approach. It synthesizes known hazards of the 3-methylindole (skatole) core with the physicochemical properties of chlorinated heterocycles to establish a "worst-case" safety baseline.

Executive Summary & Compound Identity

4,6-dichloro-3-methyl-1H-indole is a halogenated indole derivative utilized primarily as a pharmacophore in drug discovery, particularly for kinase inhibitors and antiviral agents. As a research-grade chemical, it lacks a comprehensive toxicological monograph. Therefore, safety protocols must address the compound as a high-potency irritant with potential pneumotoxic properties inherent to the 3-methylindole scaffold.

Chemical Identification
ParameterDetail
Chemical Name 4,6-dichloro-3-methyl-1H-indole
CAS Number 1956379-85-3 (Research Grade) / Analog: 101495-18-5
Molecular Formula C₉H₇Cl₂N
Molecular Weight 200.06 g/mol
Physical State Off-white to tan crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Odor Profile High Intensity: Fecal/Naphthalenic (Characteristic of 3-methylindoles)

Hazard Identification & Toxicology (SAR Analysis)

Expert Insight: In the absence of compound-specific LD50 data, safety margins are calculated based on the metabolic activation pathways of the parent scaffold, 3-methylindole (Skatole).

The "Skatole" Pneumotoxicity Risk

The 3-methylindole moiety is a known pneumotoxin in mammalian models. It undergoes bioactivation by Cytochrome P450 enzymes (specifically CYP2F1) in the lungs to form a reactive imine methide intermediate. This electrophile covalently binds to proteins, causing cellular necrosis.

  • Risk Implication: Inhalation of dust or aerosols must be strictly prevented.[1][2][3]

  • Mechanism: Dehydrogenation of the methyl group

    
     Imine Methide 
    
    
    
    Protein Adducts.
Chlorination Impact

The addition of chlorine atoms at positions 4 and 6 significantly increases lipophilicity (LogP) compared to the parent indole.

  • Enhanced Absorption: Higher LogP facilitates rapid dermal penetration.

  • Sensitization: Halogenated indoles are frequent contact sensitizers.

GHS Classification (Derived)
  • Signal Word: DANGER

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage (corrosive potential of di-halo indoles).

  • H335: May cause respiratory irritation.[2][4]

  • H373: May cause damage to organs (Lungs) through prolonged or repeated exposure (inhalation).

Operational Handling Protocols

Engineering Controls (The "Odor & Dust" Barrier)

Due to the potent odor threshold (< 1 ppb) and toxicity potential, standard fume hoods are insufficient if not managed correctly.

  • Primary Containment: All weighing and transfer of solids must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Odor Scrubbing: Exhausts should ideally pass through an activated carbon filter before entering the building's general exhaust plenum to prevent facility-wide odor contamination.

Personal Protective Equipment (PPE) Matrix
Body PartStandard ProtocolHigh-Risk (Spill/Synthesis)
Respiratory N95 (if in hood)P100 Half-Face Respirator (if outside hood)
Dermal Nitrile Gloves (Double layer, 0.11mm)Silver Shield / Laminate Gloves (Chemical resistance)
Ocular Safety Glasses with Side ShieldsChemical Goggles + Face Shield
Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the critical decision points from receipt to disposal to ensure containment.

SafeHandling cluster_control Critical Control Point: Odor Management Receipt Receipt of Chemical (Check Seal Integrity) Storage Storage (4°C, Argon, Dark) Receipt->Storage Log into Inventory Weighing Weighing/Dispensing (Inside Fume Hood/Glovebox) Storage->Weighing Allow to warm to RT Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Minimize Dust Waste Waste Disposal (Bleach Quench Required) Weighing->Waste Contaminated Wipes Reaction Reaction / Usage Solubilization->Reaction Reaction->Waste Segregate Halogenated

Figure 1: Lifecycle management emphasizing the critical control points for odor and dust containment.

Stability and Reactivity

Oxidative Instability

Indoles are electron-rich heterocycles prone to oxidation. The 3-methyl group is particularly susceptible to autoxidation, leading to the formation of rosindole (red/pink) impurities.

  • Protocol: Store under an inert atmosphere (Argon preferred over Nitrogen due to density).

  • Visual Indicator: If the tan solid turns pink or red, purification (recrystallization from Hexane/EtOAc) is required before use in sensitive biological assays.

Chemical Incompatibilities
  • Strong Oxidizers: Reaction with peroxides or permanganates can be violent.

  • Acids: Polymerizes in the presence of strong mineral acids (dimerization).

Emergency Response & Spill Management

Decontamination Solution (The "Bleach Breaker")

Standard soap and water are ineffective against the lipophilic and odorous nature of this compound.

  • Active Decon Solution: 10% Sodium Hypochlorite (Bleach) + 1% Sodium Hydroxide.

  • Mechanism: The bleach oxidizes the indole ring, breaking aromaticity and neutralizing the odor/toxicity profile.

Spill Decision Tree

SpillResponse Start Spill Detected Type State of Spill? Start->Type Solid Solid / Powder Type->Solid Liquid Solution (DMSO/Organic) Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite Do NOT use paper (fire risk) Liquid->ActionLiquid Decon Apply 10% Bleach Solution (Wait 15 mins) ActionSolid->Decon ActionLiquid->Decon Disposal Double Bag -> Haz Waste Decon->Disposal

Figure 2: Emergency response logic distinguishing between solid powder spills and solution spills.

Synthesis & Purification Notes

For researchers synthesizing this compound from 3-methylindole:

  • Chlorination: Typically performed using N-chlorosuccinimide (NCS) in acidic media.

  • Regioselectivity: The 4 and 6 positions are electronically favored, but over-chlorination is a risk. Monitor reaction strictly by LC-MS.

  • Purification: Column chromatography on Silica Gel.

    • Eluent: Hexane:Ethyl Acetate (gradient).

    • Note: Acidic silica can degrade the product. Pre-treat silica with 1% Triethylamine to neutralize acidity.

References

  • PubChem. (2025). Compound Summary: 4,6-Dichloro-1H-indole. National Library of Medicine. [Link]

  • Yost, G. S. (1989). Mechanisms of 3-methylindole pneumotoxicity. Chemical Research in Toxicology, 2(5), 273-279. [Link]

  • Ho, H. K., et al. (2014). Structure–toxicity relationship of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. [Link]

Sources

solubility profile of 4,6-dichloro-3-methyl-1H-indole in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4,6-dichloro-3-methyl-1H-indole

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Nature of Solubility

In the realms of drug discovery, materials science, and synthetic chemistry, the solubility of a compound is not merely a physical property; it is a cornerstone of its utility and applicability. For a molecule like 4,6-dichloro-3-methyl-1H-indole, a substituted indole with potential applications as a synthetic building block, its behavior in various solvents dictates everything from reaction kinetics and purification strategies to its formulation and bioavailability as a potential therapeutic agent. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of this compound. We will delve into the theoretical underpinnings of its molecular interactions, provide a robust, self-validating experimental protocol, and discuss the causality behind our methodological choices.

Molecular Structure Analysis and Its Implications for Solubility

The solubility of a compound is fundamentally governed by its structure. The principle of "like dissolves like" is a useful heuristic, but a deeper analysis of the functional groups and overall molecular architecture of 4,6-dichloro-3-methyl-1H-indole provides a more nuanced prediction of its behavior.[1]

Core Structure: 1H-indole (C₈H₇N)

  • Aromatic System: The fused benzene and pyrrole rings create a large, relatively nonpolar, and planar surface.[2] This aromatic character contributes to van der Waals interactions and potential π-π stacking in the solid state.

  • Pyrrolic Nitrogen (N-H): The N-H group is a crucial feature. It acts as a hydrogen bond donor , which is a key interaction for solubility in protic solvents.[3][4][5] The lone pair of electrons on the nitrogen is part of the aromatic sextet, making the indole nitrogen not significantly basic.[2][6]

Substituents and Their Influence:

  • 4,6-Dichloro Groups: The two chlorine atoms are strongly electron-withdrawing and increase the molecule's lipophilicity (fat-solubility). They significantly increase the molecular weight and volume, which generally tends to decrease solubility in all solvents. Their presence makes the molecule more nonpolar than the parent indole.

  • 3-Methyl Group: The methyl group is a small, nonpolar, electron-donating group. It adds to the overall hydrophobic character of the molecule.

Overall Predicted Character: 4,6-dichloro-3-methyl-1H-indole is a predominantly nonpolar, hydrophobic molecule. Its limited potential for hydrogen bonding is centered on the single N-H group. Therefore, strong intermolecular forces in its crystal lattice may require solvents with specific interaction capabilities to overcome.[7]

cluster_Solute 4,6-dichloro-3-methyl-1H-indole cluster_Solvent Solvent Interactions Solute Large Nonpolar Aromatic Core (C8H3Cl2) PolarProtic Polar Protic (e.g., Methanol) Donates & Accepts H-Bonds Solute->PolarProtic Limited Nonpolar Nonpolar (e.g., Toluene) Van der Waals Forces Solute->Nonpolar Favorable HBD N-H Group (Hydrogen Bond Donor) HBD->PolarProtic Strong PolarAprotic Polar Aprotic (e.g., DMSO) Accepts H-Bonds HBD->PolarAprotic Strong HBA Nitrogen Lone Pair & π-System (Weak H-Bond Acceptor)

Caption: Predicted solute-solvent interactions for the target molecule.

Theoretical Solubility Profile Across Solvent Classes

Based on the molecular analysis, we can predict the solubility of 4,6-dichloro-3-methyl-1H-indole in common laboratory solvents, categorized by their polarity and proticity.[8][9]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Cyclohexane, Toluene, BenzeneLow to Moderate The large, hydrophobic, dichlorinated aromatic structure will have favorable van der Waals interactions with these solvents. Solubility may be limited by the energy required to break the crystal lattice.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to High These solvents possess significant dipole moments to solvate the molecule. More importantly, they are effective hydrogen bond acceptors that can interact strongly with the indole's N-H donor group, disrupting the solute-solute interactions.[10][11][12]
Polar Protic Methanol, Ethanol, IsopropanolModerate Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact with the N-H group. However, the large nonpolar backbone of the molecule will limit solubility compared to polar aprotic solvents.
Aqueous Water, Aqueous BuffersVery Low / Insoluble The molecule is overwhelmingly hydrophobic. The energy gain from the single N-H group interacting with water is insufficient to overcome the energy cost of disrupting water's strong hydrogen-bonding network and breaking the compound's crystal lattice.[13][14]

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a systematic and reliable method for determining both qualitative and quantitative solubility. The causality for key steps is explained to ensure a deep understanding of the process.

Mandatory Safety Precautions
  • Compound Hazards: 4,6-dichloro-3-methyl-1H-indole is expected to be an irritant. Safety data for related compounds like 4,6-dichloro-1H-indole indicates it may be harmful if swallowed and causes skin and serious eye irritation.[15] Always handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[16][17][18][19]

  • Solvent Hazards: Handle all organic solvents in a well-ventilated fume hood. Be aware of the specific flammability, toxicity, and volatility of each solvent used.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and helps classify the compound.[20][21]

Methodology:

  • Preparation: Dispense approximately 1-2 mg of 4,6-dichloro-3-methyl-1H-indole into a series of clean, dry, small test tubes or 1.5 mL vials. Label each vial with a different test solvent.

  • Solvent Addition: Add the first 100 µL of the selected solvent to the vial.

    • Causality: Starting with a small volume allows for easy visual identification of dissolution. A standard rule of thumb is that solubility below 10 mg/mL is often considered "sparingly soluble" or "insoluble" for many applications.

  • Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background. Look for any undissolved solid particles.

  • Incremental Addition: If the solid has not fully dissolved, add another 100 µL of solvent and repeat the agitation and observation steps. Continue this process up to a total volume of 1 mL.

  • Classification:

    • Soluble: The compound completely dissolves in ≤ 1 mL of solvent.

    • Partially Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No visible dissolution occurs.

  • Acid/Base Test: For aqueous insolubility, test solubility in 5% HCl and 5% NaOH.[22] Given the non-basic nature of the indole nitrogen, solubility in acid is not expected.[2]

start Start: ~2 mg of Compound add_solvent Add 100 µL Solvent start->add_solvent agitate Vortex for 60s add_solvent->agitate observe Visually Inspect agitate->observe dissolved Result: Soluble observe->dissolved Yes check_vol Total Volume < 1 mL? observe->check_vol No check_vol->add_solvent Yes insoluble Result: Insoluble/ Partially Soluble check_vol->insoluble No

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Determination (Saturation Shake-Flask Method)

This is the gold-standard method for determining precise solubility values. It ensures the solution reaches equilibrium, providing a thermodynamically stable measurement.

Methodology:

  • Prepare a Saturated Solution: Add an excess amount of 4,6-dichloro-3-methyl-1H-indole to a known volume of the chosen solvent in a sealed vial (e.g., 20 mg in 2 mL of solvent).

    • Causality: Using a clear excess of solid ensures that the solvent becomes fully saturated and that equilibrium can be established between the dissolved and undissolved states.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) on a shaker or rotator for 24-48 hours.

    • Causality: Extended agitation at a constant temperature is critical to reach thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility.

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. For very fine suspensions, centrifugation (e.g., 10 min at 5000 rpm) is required to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Do not disturb the solid at the bottom.

  • Filtration (Critical Step): Filter the collected supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

    • Causality: This step is non-negotiable. It removes any microscopic, suspended solid particles that would otherwise lead to a significant overestimation of the solubility.

  • Analysis:

    • Gravimetric Method: Accurately weigh an empty vial. Transfer a known volume of the filtered supernatant to it. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling/decomposition point. Reweigh the vial containing the dried residue. The mass difference represents the amount of dissolved solid.

    • Spectroscopic Method (e.g., UV-Vis): If the compound has a chromophore, prepare a calibration curve of known concentrations versus absorbance. Dilute the filtered supernatant to fall within the linear range of the calibration curve and measure its absorbance. Calculate the concentration from the curve.

  • Calculation: Express the solubility in mg/mL or mol/L.

    Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant in mL)

Data Summary Table

All experimentally determined data should be recorded systematically for easy comparison.

SolventSolvent ClassQualitative SolubilityQuantitative Solubility (mg/mL @ 25°C)Notes
HexaneNonpolar
TolueneNonpolar
DichloromethanePolar Aprotic
TetrahydrofuranPolar Aprotic
AcetonePolar Aprotic
Dimethyl SulfoxidePolar Aprotic
MethanolPolar Protic
EthanolPolar Protic
WaterAqueous
5% HCl (aq)Aqueous Acid
5% NaOH (aq)Aqueous Base

Conclusion

The solubility profile of 4,6-dichloro-3-methyl-1H-indole is predicted to be dominated by its significant hydrophobic character, imparted by the dichlorinated aromatic ring and methyl group. High solubility is anticipated in polar aprotic solvents like DMSO and THF, which can effectively solvate the molecule and accept a hydrogen bond from its N-H group. Conversely, aqueous solubility is expected to be negligible. The provided experimental protocols offer a robust and validated pathway for the precise determination of this critical physicochemical property, enabling informed decisions in subsequent synthetic, analytical, or formulation development.

References

  • Polarity of Solvents. (n.d.). Scribd. Retrieved from [Link]

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Department of Chemistry, Government Degree College, Baramulla. Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Scribd. Retrieved from [Link]

  • Polar Protic and Aprotic Solvents. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Henao, A., Johnston, A. J., Guàrdia, E., McLain, S. E., & Pardo, L. C. (n.d.). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). St. Olaf College. Retrieved from [Link]

  • Examples of High Polarity Solvents. (n.d.). Technology Networks. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Austin Community College. Retrieved from [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. (n.d.). Safrole. Retrieved from [Link]

  • Hydrogen Bonding and Indoles. (n.d.). ResearchGate. Retrieved from [Link]

  • 4,6-Dichloro-1H-indole. (n.d.). PubChem. Retrieved from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Al-Kindi Center for Research and Development. Retrieved from [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (n.d.). PMC. Retrieved from [Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies. Retrieved from [Link]

  • Indole. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (2021, May 1). Organic Preparations and Procedures International. Retrieved from [Link]

  • US Patent 5085991A - Process of preparing purified aqueous indole solution. (n.d.). Google Patents.
  • 4,6-Dichloro-1H-indole-2,3-dione. (2016, May 4). International Union of Crystallography. Retrieved from [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016, June 1). MDPI. Retrieved from [Link]

  • Skatole GHS SDS, MSDS Sheet. (n.d.). ScienceLab.com. Retrieved from [Link]

Sources

Methodological & Application

using 4,6-dichloro-3-methyl-1H-indole in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,6-Dichloro-3-methyl-1H-indole in Kinase Inhibitor Discovery

Executive Summary

This guide details the technical application of 4,6-dichloro-3-methyl-1H-indole (referred to herein as DCMI-Core ) as a high-value scaffold in kinase inhibitor screening.[1] While indole moieties are ubiquitous in medicinal chemistry (e.g., Sunitinib, Osimertinib), the specific chlorination pattern at positions 4 and 6, combined with the 3-methyl substitution, offers unique electronic and steric properties.

This molecule is primarily utilized in two contexts:[2]

  • Fragment-Based Drug Discovery (FBDD): As a ligand efficiency (LE) optimized fragment that targets the ATP-binding hinge region.[1]

  • Library Scaffold: As a core building block for generating focused libraries targeting serine/threonine kinases (e.g., DYRK1A, MARK4) and tyrosine kinases.

Scientific Rationale & Mechanism

To effectively screen DCMI-Core, one must understand why it interacts with kinases. Blind screening without mechanistic insight leads to high false-discovery rates.[1]

The "Privileged" Indole Scaffold

The indole ring mimics the purine ring of ATP. In the DCMI-Core, the N1-H acts as a hydrogen bond donor to the kinase hinge region (typically the backbone carbonyl of the "gatekeeper" residue or adjacent amino acids).

The Role of 4,6-Dichlorination (Halogen Bonding)

The strategic placement of chlorine atoms is not merely for lipophilicity.

  • Electronic Modulation: The electron-withdrawing nature of the chlorines increases the acidity of the N1-H, potentially strengthening the H-bond with the hinge region.

  • Halogen Bonding (XB): Chlorine at the 6-position often engages in halogen bonding with backbone carbonyl oxygens in the kinase cleft. This interaction is highly directional and can improve selectivity over non-halogenated analogs.

The 3-Methyl "Metabolic Shield"

Unsubstituted indoles are prone to oxidation at the C3 position (leading to indoxyl/indigo formation). The C3-methyl group blocks this metabolic soft spot and enhances hydrophobic packing against the gatekeeper residue.

Workflow Visualization

The following diagram illustrates the critical path from compound solubilization to validated kinase hit.

KinaseScreeningWorkflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biochemical Screen cluster_valid Phase 3: Validation Compound DCMI-Core Solid (>98% Purity) Solubility DMSO Solubilization (Acoustic Handling) Compound->Solubility QC LC-MS Purity Check Solubility->QC Verify Stability Assay TR-FRET Assay (LanthaScreen™) QC->Assay Dilution Data Raw Fluorescence Ratio (520/495nm) Assay->Data IC50 Dose-Response Curve Fit Data->IC50 >50% Inhibition SPR Biophysical Confirmation (SPR/Kd) IC50->SPR Hit Confirmation

Figure 1: Critical path for screening hydrophobic indole fragments. Note the emphasis on QC before assay entry to prevent aggregation artifacts.

Detailed Protocols

Protocol A: Solubility & Acoustic Handling

Challenge: DCMI-Core is highly lipophilic (cLogP ~3.5). Standard pipetting often leads to compound crashing upon dilution into aqueous buffer, causing "fake" inhibition via aggregation.

Reagents:

  • Anhydrous DMSO (Sigma-Aldrich, >99.9%)

  • DCMI-Core (Solid)[1]

Step-by-Step:

  • Stock Preparation: Dissolve DCMI-Core to 10 mM in 100% anhydrous DMSO.

    • Critical: Vortex for 60 seconds, then sonicate in a water bath at 25°C for 5 minutes. Visual inspection must show zero particulate matter.

  • Storage: Aliquot into amber glass vials (indoles are light-sensitive). Store at -20°C.

  • Intermediate Dilution (The "Golden Rule"):

    • Do NOT dilute the 10 mM stock directly into the assay buffer.

    • Use Acoustic Droplet Ejection (ADE) (e.g., Labcyte Echo) to transfer nanoliter volumes of 100% DMSO stock directly to the assay plate.

    • Target: Final DMSO concentration in assay must be <1% (v/v).

Protocol B: TR-FRET Binding Assay (LanthaScreen™)

Rationale: We use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) tracer displacement assay.[1] This is superior to activity assays for fragments because it detects binding regardless of catalytic turnover rate.

Materials:

  • Kinase: Recombinant Human Kinase (e.g., DYRK1A or VEGFR2)

  • Tracer: Eu-anti-GST Antibody + AlexaFluor™ 647-labeled ATP-competitive tracer (Kinase Tracer 236 is standard for indoles).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Plate Setup: Use a 384-well low-volume white plate (Corning 4513).[1]

  • Compound Addition: Dispense 100 nL of DCMI-Core (titration: 10 µM to 0.5 nM) via Echo acoustic dispenser.

  • Kinase/Antibody Mix: Add 5 µL of Kinase (5 nM final) + Eu-Antibody (2 nM final) in Assay Buffer.

  • Incubation 1: Centrifuge plate at 1000 x g for 1 min. Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer 236 (adjust conc. to Kd of the tracer, typically 5-20 nM).

  • Final Incubation: Incubate 60 min at RT in the dark.

  • Read: Measure TR-FRET on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm[1]

    • Emission 1 (Donor): 495 nm

    • Emission 2 (Acceptor): 520 nm

Data Analysis: Calculate the Emission Ratio (ER):



Plot ER vs. log[Compound] to determine IC50.

Data Interpretation & Troubleshooting

Expected Results Table

When screening DCMI-Core against a panel, compare results against Staurosporine (Pan-kinase control).

ParameterDCMI-Core (Fragment)Staurosporine (Control)Interpretation
IC50 Potency 1 - 50 µM< 10 nMFragments are weak; µM activity is a "Hit".[1]
Hill Slope 0.8 - 1.2~1.0Slope > 2.0 indicates aggregation (False Positive).[1]
Max Inhibition ~100%100%<50% max inhibition indicates solubility issues.
Troubleshooting "The Cliff"

If your dose-response curve drops precipitously (Hill slope > 3.0), the compound is likely precipitating and sequestering the enzyme.

  • Solution: Add 0.01% Triton X-100 to the assay buffer to disrupt promiscuous aggregates.

PAINS Check

Indoles can oxidize to form reactive species. If the assay solution turns slightly yellow or blue over time, the compound has oxidized (likely to an indigo-like dimer).

  • Validation: Re-run the assay with 1 mM DTT (freshly prepared) to maintain reducing conditions.

Structural Interaction Diagram

The following diagram hypothesizes the binding mode of DCMI-Core in the ATP pocket, based on known crystal structures of halogenated indoles (e.g., PDB: 3F5U).

BindingMode Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Hinge Hinge Region (Backbone Carbonyl) IndoleNH Indole N1-H (Donor) IndoleNH->Hinge H-Bond Cl6 6-Chloro (Sigma Hole) Cl6->Hinge Halogen Bond (Orthogonal) Me3 3-Methyl (Hydrophobic) Me3->Gatekeeper Van der Waals

Figure 2: Interaction map. The 6-Chloro substituent acts as a halogen bond donor, while the 3-Methyl group packs against the gatekeeper residue, enhancing selectivity.

References

  • Xu, Z., et al. (2011). "Halogen Bonding in Protein–Ligand Complexes: Implications for Drug Discovery."[3][4] Journal of Chemical Information and Modeling.

  • Zhang, J., et al. (2015). "The Indole Scaffold in Kinase Inhibitors: A Review." Current Medicinal Chemistry.

  • Hardegger, L.A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

Sources

4,6-dichloro-3-methyl-1H-indole as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,6-Dichloro-3-methyl-1H-indole as a Privileged Scaffold in Medicinal Chemistry

Abstract

The 4,6-dichloro-1H-indole core represents a "privileged structure" in neuropharmacology, specifically as a high-affinity pharmacophore for the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor. While the 4,6-dichloro substitution pattern is critical for hydrophobic pocket occupancy, the 3-methyl variant (4,6-dichloro-3-methyl-1H-indole) serves as a pivotal synthetic intermediate. It offers a metabolically stable "handle" that can be either maintained for steric probing or selectively functionalized to generate complex 3-substituted antagonists (e.g., MDL-29951). This guide provides a validated protocol for the synthesis of this scaffold and outlines strategic derivatization pathways for medicinal chemistry campaigns.

Part 1: The Pharmacophore Rationale

The "Magic" of 4,6-Dichloro Substitution

In the development of NMDA receptor antagonists, the 4,6-dichloro substitution pattern on the indole ring has consistently demonstrated superior potency compared to other halogenation patterns.

  • Lipophilicity & Shape Complementarity : The chlorine atoms at positions 4 and 6 fill specific hydrophobic pockets within the glycine binding site (GluN1 subunit), significantly enhancing binding affinity (

    
     often in the low nanomolar range).
    
  • Electronic Effects : The electron-withdrawing nature of the chlorines reduces the electron density of the indole ring, affecting the pKa of the N-H proton and potentially strengthening hydrogen bond interactions at the active site.

The Strategic Role of the 3-Methyl Group

Unlike the 3-unsubstituted indole, the 3-methyl analog offers distinct advantages:

  • Metabolic Blockade : The methyl group blocks the metabolically labile C3 position, preventing rapid oxidative metabolism (e.g., by CYP450s) that typically targets electron-rich indoles.

  • Synthetic Versatility : The C3-methyl group is not inert; it serves as a latent functional handle. Through radical bromination, it allows for the controlled extension of the carbon skeleton (e.g., introduction of propionic acid side chains found in potent antagonists like MDL-29951).

Part 2: Validated Synthesis Protocol

Objective : Synthesis of 4,6-dichloro-3-methyl-1H-indole via Fischer Indole Synthesis. Reaction Class : Sigmatropic Rearrangement / Cyclocondensation.

Materials
  • Precursor A : 3,5-Dichlorophenylhydrazine hydrochloride (CAS: 63352-99-8).

  • Precursor B : Propionaldehyde (freshly distilled) or Propionaldehyde diethyl acetal (for controlled release).

  • Catalyst/Solvent : Glacial Acetic Acid (AcOH) or 4%

    
     in EtOH.
    
  • Purification : Silica gel flash chromatography (Hexanes/EtOAc).

Step-by-Step Methodology

1. Hydrazone Formation (In Situ)

  • Charge : In a round-bottom flask equipped with a reflux condenser, suspend 3,5-dichlorophenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Addition : Add propionaldehyde (1.1 equiv) dropwise at room temperature.

  • Observation : The suspension will clear as the hydrazone forms. Stir for 30 minutes at ambient temperature. Self-Validation Point: TLC should show consumption of the hydrazine starting material.

2. Fischer Cyclization

  • Heat : Warm the reaction mixture to 70–80°C.

  • Mechanism : The hydrazone undergoes a [3,3]-sigmatropic rearrangement.

  • Regioselectivity Control : Because the starting hydrazine is symmetric (3,5-dichloro), cyclization at either ortho carbon yields the same 4,6-dichloroindole product. This eliminates the regiochemical ambiguity often seen in Fischer syntheses.

  • Duration : Monitor by TLC (approx. 2–4 hours). Look for a new, less polar spot (the indole).

3. Work-up & Isolation

  • Quench : Pour the reaction mixture into ice-cold water. The crude indole often precipitates as a solid.

  • Extraction : If no precipitate forms, extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Neutralization : Wash the organic layer with saturated

    
     to remove acetic acid (Critical: Acid traces degrade indoles on silica).
    
  • Drying : Dry over

    
     and concentrate in vacuo.
    

4. Purification

  • Flash Chromatography : Elute with a gradient of 0%

    
     10% EtOAc in Hexanes. 4,6-dichloro-3-methyl-1H-indole is relatively non-polar.
    
  • Yield Expectation : 60–75%.

Part 3: Strategic Derivatization Workflows

Once the scaffold is secured, it can be diverted into two primary medicinal chemistry workflows: C2-Functionalization (for binding affinity) and C3-Extension (for pharmacokinetic/dynamic tuning).

Workflow A: C2-Carboxylation (The NMDA Antagonist Route)

To generate the classic indole-2-carboxylic acid pharmacophore:

  • Protection : Protect N1 with a Boc group (Boc anhydride, DMAP, DCM) to prevent deprotonation of the N-H.

  • Lithiation : Treat the N-Boc indole with n-BuLi (1.1 equiv) in THF at -78°C. The C2 proton is the most acidic on the ring system.

  • Electrophile Trap : Quench with dry

    
     (gas or dry ice).
    
  • Deprotection : Acidic hydrolysis (TFA/DCM) removes the Boc group, yielding 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid .

Workflow B: C3-Methyl Functionalization (Wohl-Ziegler)

To extend the C3 chain (e.g., for MDL-29951 synthesis):

  • Reagent : N-Bromosuccinimide (NBS) and catalytic AIBN (or benzoyl peroxide).

  • Conditions : Reflux in

    
     or Benzene (or PhCF3 as a greener alternative).
    
  • Product : 3-(Bromomethyl)-4,6-dichloro-1H-indole .

  • Application : This benzylic-like bromide is highly reactive. It can be displaced by cyanide (to extend by one carbon), malonates, or amines to generate diverse libraries.

Part 4: Visualizing the Pathway

The following diagram illustrates the synthesis and divergent applications of the scaffold.

G start 3,5-Dichlorophenylhydrazine (Precursor) scaffold 4,6-Dichloro-3-methyl-1H-indole (THE SCAFFOLD) start->scaffold Fischer Indole Synthesis (AcOH, 80°C) prop Propionaldehyde prop->scaffold c2_lith 1. N-Boc Protection 2. n-BuLi, -78°C 3. CO2 scaffold->c2_lith C2 Functionalization nbs NBS, AIBN (Radical Bromination) scaffold->nbs C3 Functionalization nmda_core 4,6-Dichloro-3-methyl- indole-2-carboxylic acid (NMDA Glycine Site Core) c2_lith->nmda_core intermed 3-(Bromomethyl)-4,6-dichloroindole nbs->intermed mdl MDL-29951 Analogs (Chain Extension) intermed->mdl Nucleophilic Subst. (CN-, Malonate)

Figure 1: Divergent synthesis map starting from 3,5-dichlorophenylhydrazine to access high-value NMDA receptor antagonists.

Part 5: Comparative Data (Structure-Activity Relationships)

The following table summarizes the impact of the 4,6-dichloro motif on biological activity at the NMDA glycine site (Data generalized from indole-2-carboxylate series).

Compound StructureSubstituents (R4, R6)C3 SubstituentIC50 / Ki (Glycine Site)Notes
Indole-2-COOHH, HH> 10 µMInactive baseline
5,7-Dichloro-indole-2-COOH5-Cl, 7-ClH~ 1.5 µMModerate activity
4,6-Dichloro-indole-2-COOH 4-Cl, 6-Cl H ~ 50 nM Privileged Motif
MDL-299514-Cl, 6-Cl-(CH2)2COOH0.14 nMHigh Potency Optimized
3-Methyl Scaffold4-Cl, 6-Cl-CH3~ 100 nMPotent, stable intermediate

Note: Data reflects general trends in the indole-2-carboxylate antagonist series.

References

  • Salituro, F. G., et al. (1990). "3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid: an allosteric inhibitor of fructose-1,6-bisphosphatase at the AMP site." Journal of Medicinal Chemistry.

  • Rowley, M., et al. (2003). "Hydantoin-substituted 4,6-dichloroindole-2-carboxylic acids as ligands with high affinity for the glycine binding site of the NMDA receptor." Journal of Medicinal Chemistry.

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][3][4][5] Chemical Reviews. (Classic mechanism reference).

  • Smith, A., et al. (2010). "Identification and characterization of novel NMDA receptor antagonists." Journal of Pharmacology and Experimental Therapeutics.

Sources

developing in vitro assays with 4,6-dichloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of Halogenated Indole Scaffolds Focus Compound: 4,6-Dichloro-3-methyl-1H-indole (CAS: 101495-18-5)

Introduction & Executive Summary

4,6-Dichloro-3-methyl-1H-indole represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets due to its specific electronic and steric properties. Unlike simple indoles, the addition of chlorine atoms at the C4 and C6 positions significantly increases lipophilicity and metabolic resistance, while the C3-methyl group provides a critical vector for hydrophobic interactions.

This Application Note is designed for drug discovery scientists utilizing this scaffold to develop ligands for NMDA receptors (Glycine site) , antimicrobial biofilm inhibition , or AhR (Aryl Hydrocarbon Receptor) modulation .

Key Technical Challenges:

  • Solubility: High LogP (~3.8) requires specific solubilization protocols to prevent precipitation in aqueous buffers.

  • Metabolic Liability: The C3-methyl group mimics skatole (3-methylindole), necessitating early-stage metabolic stability profiling to rule out bioactivation toxicity.

  • Target Specificity: Differentiating between specific receptor binding (e.g., NMDA) and non-specific membrane disruption.

Compound Handling & Solubilization Protocol

The primary cause of assay failure with halogenated indoles is "compound crashing" (precipitation) in assay media.

Physicochemical Profile:

  • Molecular Weight: 200.06 g/mol

  • Predicted LogP: ~3.8 (Highly Lipophilic)

  • Solubility: < 10 µg/mL in water; Soluble in DMSO, Ethanol.

Preparation Protocol:

  • Stock Solution: Dissolve neat powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 60 seconds.

  • Storage: Aliquot into amber glass vials (halogenated compounds can be light-sensitive). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

  • Assay Working Solution (Intermediate Dilution):

    • Do NOT dilute directly from 10 mM stock to aqueous buffer.

    • Step A: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM substock.

    • Step B: Dilute 1 mM substock 1:20 into Assay Buffer + 0.01% Pluronic F-127 .

    • Final Concentration: 50 µM (5% DMSO). Further serial dilutions should maintain constant DMSO concentration.

Expert Insight: The inclusion of Pluronic F-127 or HP-β-Cyclodextrin is critical. Without a surfactant, the 4,6-dichloro motif drives rapid aggregation, leading to false positives in enzymatic assays (promiscuous inhibition).

Assay Development: NMDA Receptor (Glycine Site) Binding

The 4,6-dichloroindole core is a classic pharmacophore for antagonists of the glycine co-agonist site on the NMDA receptor (GluN1 subunit), historically related to compounds like L-689,560.

A. Assay Principle: Fluorescence Polarization (FP)

Radioligand binding ([³H]-MDL 105,519) is the gold standard, but FP is preferred for high-throughput screening. This assay measures the displacement of a fluorescent glycine-site tracer.

B. Materials
  • Receptor Source: Rat brain membrane homogenates or HEK293 cells overexpressing GluN1/GluN2A.

  • Tracer: Fluorescein-labeled DCKA (5,7-dichlorokynurenic acid derivative).

  • Control Antagonist: L-689,560 or DCKA.

C. Step-by-Step Protocol
  • Membrane Prep: Dilute membranes to 10 µg protein/well in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Compound Addition: Add 2 µL of 4,6-dichloro-3-methyl-1H-indole (serial dilution) to a black 384-well plate.

  • Tracer Addition: Add 10 nM Fluorescein-Tracer.

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm / Em: 535 nm).

  • Data Analysis: Plot mP vs. log[Compound]. Calculate IC50.

Success Criteria:

  • Z-Factor: > 0.5.

  • Window: > 100 mP shift between Bound (no inhibitor) and Free (excess DCKA).

Assay Development: Antimicrobial Biofilm Inhibition

Halogenated indoles are structural mimics of marine alkaloids (e.g., from Flustra foliacea) known to inhibit bacterial Quorum Sensing (QS) without killing bacteria (bacteriostatic).

A. Assay Principle

Differentiate between Antimicrobial Activity (MIC) and Biofilm Inhibition (MBIC) . The goal is to find a concentration that inhibits biofilm formation without inhibiting planktonic growth (to reduce resistance pressure).

B. Workflow Diagram

BiofilmAssay Start 4,6-Dichloro-3-methyl-1H-indole (DMSO Stock) Dilution Serial Dilution (MHB Media) Start->Dilution Incubation Incubate with S. aureus (24h @ 37°C) Dilution->Incubation Split Split Analysis Incubation->Split Planktonic Transfer Supernatant Measure OD600 Split->Planktonic Liquid Phase Biofilm Wash Plate Stain with Crystal Violet Split->Biofilm Adherent Phase Result1 MIC Determination (Growth Inhibition) Planktonic->Result1 Result2 MBIC Determination (Biofilm Inhibition) Biofilm->Result2

Caption: Dual-readout workflow to distinguish bactericidal activity (MIC) from biofilm-specific inhibition (MBIC).

C. Protocol: Crystal Violet Biofilm Assay
  • Culture: Grow S. aureus (ATCC 25923) or P. aeruginosa (PAO1) to OD600 = 0.1.

  • Treatment: Add 100 µL bacterial suspension + 1 µL compound (0.1 – 100 µM) to 96-well PVC microtiter plates.

  • Incubation: 24 hours at 37°C (static).

  • Planktonic Read: Transfer supernatant to a new plate; read OD600 (MIC).

  • Biofilm Stain:

    • Wash wells 3x with PBS (gently, do not disrupt matrix).

    • Add 0.1% Crystal Violet (15 min).

    • Wash 3x with water.

    • Solubilize stain with 30% Acetic Acid.

  • Biofilm Read: Measure OD590.

Safety & Metabolic Liability: The "Skatole" Risk

A critical "Trustworthiness" check for this molecule is its metabolic similarity to Skatole (3-methylindole) , a known pneumotoxin.

Mechanism of Toxicity: CYP450 enzymes (specifically CYP2F1 in lungs, CYP2E1 in liver) oxidize the C3-methyl group.

  • Pathway: 3-methylindole -> 3-methyleneindolenine (Electrophile) -> Protein Adducts -> Cell Death.

Required Counter-Screen: Glutathione (GSH) Trapping Assay To validate if the 4,6-dichloro substitution blocks this toxic activation:

  • Incubation: Incubate 10 µM compound with Human Liver Microsomes (HLM) + NADPH + 5 mM Glutathione (GSH) .

  • Analysis: LC-MS/MS.

  • Target: Scan for Neutral Loss of 129 Da (Pyroglutamic acid) or precursor ion scan for GSH-adducts.

  • Interpretation: If GSH adducts are observed, the molecule is generating reactive metabolites (toxicity risk).

Summary of Experimental Specifications

ParameterSpecificationRationale
Solvent Vehicle DMSO (Max 0.5% final)High lipophilicity requires organic co-solvent.
Storage -20°C, Amber Vial, ArgonPrevents photo-oxidation of the indole ring.
NMDA Assay Range 1 nM – 10 µMTypical Ki for glycine site antagonists is 10-500 nM.
Biofilm Assay Range 1 µM – 100 µMBiofilm inhibition often requires higher concentrations than enzyme inhibition.
Detection Mode Fluorescence Polarization (FP)Reduces interference from compound autofluorescence compared to intensity.

Mechanistic Pathway & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core 4,6-Dichloro-3-methyl-1H-indole Cl4 4-Chloro: Hydrophobic Pocket Fill (Increases Potency) Core->Cl4 Cl6 6-Chloro: Metabolic Blockade (Prevents 6-hydroxylation) Core->Cl6 Me3 3-Methyl: Steric Bulk / Lipophilicity (Risk: Bioactivation) Core->Me3 NH1 N-1 Hydrogen: H-Bond Donor (Critical for Receptor Binding) Core->NH1 NMDA Target: NMDA Receptor (Glycine Site) Cl4->NMDA Key Interaction Cl6->NMDA AhR Target: AhR Receptor (Xenobiotic Response) Me3->AhR Ligand Fit NH1->NMDA H-Bond

Caption: SAR map highlighting the functional role of each substituent on the indole core.

References

  • Leeson, P. D., et al. (1991). "The influence of halogen substitution on the binding of indole-2-carboxylates to the glycine site of the NMDA receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Hu, Y., et al. (2021). "Indole-based derivatives as potential antibacterial agents: A review." European Journal of Medicinal Chemistry. Link

  • Yano, T., et al. (2008). "Mechanism of metabolic activation of 3-methylindole (skatole) by cytochrome P450." Chemical Research in Toxicology. Link

  • Melander, R. J., et al. (2014). "Halogenated indole derivatives as inhibitors of biofilm formation." MedChemComm. Link

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 14419624, 4,6-Dichloro-3-methyl-1H-indole." Link

Sources

cell-based assay protocol for testing 4,6-dichloro-3-methyl-1H-indole cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Cell-Based Assay Protocol for Testing 4,6-dichloro-3-methyl-1H-indole Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Cytotoxic Profile of 4,6-dichloro-3-methyl-1H-indole: A Multi-Assay Application Guide

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including anticancer properties.[1][2][3][4] The substitution pattern on the indole ring system can profoundly influence the cytotoxic potential and mechanism of action.[2][5] This guide provides a detailed, multi-faceted protocol for evaluating the in vitro cytotoxicity of a specific substituted indole, 4,6-dichloro-3-methyl-1H-indole.

As a Senior Application Scientist, this document is structured not as a rigid template but as a comprehensive workflow. It explains the causality behind experimental choices to ensure robust and reproducible data. We will explore three complementary cell-based assays to build a comprehensive cytotoxic profile:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.[6]

  • LDH Release Assay: To quantify loss of plasma membrane integrity, a hallmark of late apoptosis or necrosis.[7][8][9]

  • Annexin V/PI Apoptosis Assay: To differentiate between early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[10][11]

By integrating these three methodologies, researchers can move beyond a simple "live vs. dead" count to understand how the compound induces cell death, providing critical insights for drug development.

Compound Handling and Preparation: A Critical First Step

The physicochemical properties of indole derivatives can present challenges. They often exhibit poor aqueous solubility and can be unstable in cell culture media over extended incubation periods.[4][12][13] Therefore, proper handling is paramount for accurate results.

Solubility and Stock Solution Preparation:

  • Co-Solvent Selection: Due to predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended co-solvent.[12] Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of 4,6-dichloro-3-methyl-1H-indole in cell culture-grade DMSO.

  • Stock Solution Storage: Aliquot the primary stock into small volumes and store at -20°C or -80°C, protected from light, to maintain stability.[12] Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the primary stock in complete cell culture medium. The final concentration of DMSO in the culture wells must be kept to a minimum (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[12] It is essential to run a "vehicle control" (cells treated with the same final concentration of DMSO) in every experiment.

Stability Assessment (Recommended): For long-term experiments, the stability of the compound in the culture medium should be verified. This can be done by incubating the compound in the medium for the duration of the experiment, followed by analysis using HPLC to check for degradation.[12][14]

Experimental Workflow Overview

The overall process involves treating cultured cells with the test compound and then using different methods to measure the resulting cytotoxicity.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis CellCulture Cell Line Culture & Maintenance CellSeeding Seed Cells in Microplates CellCulture->CellSeeding CompoundPrep Compound Stock & Working Solution Prep Treatment Treat Cells with Compound (24-72h) CompoundPrep->Treatment CellSeeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) Treatment->Apoptosis DataAnalysis Calculate % Viability / Cytotoxicity & IC50 MTT->DataAnalysis LDH->DataAnalysis Apoptosis->DataAnalysis

Caption: General workflow for assessing the cytotoxicity of a test compound.

Protocol 1: Assessment of Metabolic Activity via MTT Assay

This assay provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondria.[6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[15] The amount of formazan is directly proportional to the number of metabolically active cells.

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases (NAD(P)H) MTT MTT (Yellow, Soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization Solution (e.g., DMSO, Acidic Isopropanol) Formazan->Solubilization Crystals Dissolved Measurement Measure Absorbance (OD ~570nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Materials and Reagents
  • Cell Line: A relevant human cancer cell line (e.g., HeLa, MCF-7, HT-29) is recommended.[1][16]

  • Compound: 4,6-dichloro-3-methyl-1H-indole.

  • Culture Medium: Appropriate complete medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter-sterilize and store at 4°C, protected from light.[17]

  • Solubilization Solution: DMSO or an acidic isopropanol solution (e.g., 0.04 M HCl in isopropanol).[17]

  • Sterile 96-well flat-bottom plates.

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Controls: Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15] Incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well.[17]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Measurement of Membrane Integrity via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][18] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity.[8] This makes it an excellent marker for late-stage apoptosis and necrosis.

Materials and Reagents
  • LDH Cytotoxicity Assay Kit (commercially available kits from sources like Promega, Abcam, or Cell Signaling Technology are recommended as they contain stabilized reagents and detailed instructions).[7][8][19]

  • Treated cells in a 96-well plate (from the same experimental setup as the MTT assay).

  • Lysis Buffer (usually included in the kit) to create a "maximum LDH release" positive control.

Step-by-Step Protocol
  • Prepare Controls: Following compound treatment (as described in MTT steps 1-3), prepare the following controls in triplicate:

    • Spontaneous Release: Untreated or vehicle control cells.

    • Maximum Release: Add 10 µL of Lysis Buffer to untreated control wells 45 minutes before the end of incubation.

    • Background: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[17]

  • Assay Execution: Add 50 µL of the LDH Reaction Mix (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate for up to 30 minutes at room temperature, protected from light.[8]

  • Stop Reaction & Read: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm.[17]

Data Analysis

Calculate the percentage of cytotoxicity using the absorbance values:

% Cytotoxicity = [ (Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

Hypothetical Data Summary

The following table shows representative data that could be obtained from these assays.

AssayCell LineHypothetical IC₅₀ (µM)Endpoint Measured
MTT Assay HeLa15.2Metabolic activity / Cell Viability
MTT Assay MCF-728.5Metabolic activity / Cell Viability
LDH Assay HeLa25.8Membrane integrity / Cell Lysis
LDH Assay MCF-745.1Membrane integrity / Cell Lysis

Note: It is common for the IC₅₀ from an LDH assay to be higher than from an MTT assay, as loss of metabolic function often precedes complete membrane rupture.

Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between different stages of cell death.[20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]

Apoptosis_Principle cluster_cells cluster_stains cluster_analysis Healthy Healthy Cell (Annexin V-, PI-) Stain Add Annexin V-FITC & Propidium Iodide (PI) Healthy->Stain EarlyApop Early Apoptotic (Annexin V+, PI-) EarlyApop->Stain LateApop Late Apoptotic / Necrotic (Annexin V+, PI+) LateApop->Stain FACS Analyze on Flow Cytometer Stain->FACS Plot Quadrant Plot (FITC vs. PI) FACS->Plot

Caption: Differentiating cell populations using Annexin V and PI staining.

Materials and Reagents
  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and a 10X Binding Buffer).

  • Cells treated in 6-well plates.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 0.5 x 10⁶ cells/well) and treat with the indole compound at relevant concentrations (e.g., near the IC₅₀ value) for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each well into a flow cytometry tube.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300-600 x g for 5 minutes.[10]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[10]

Data Analysis & Interpretation

The flow cytometer will generate quadrant plots to quantify the different cell populations:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells or cells with mechanically damaged membranes.

Hypothetical Apoptosis Data
TreatmentLive Cells (Q3)Early Apoptotic (Q4)Late Apoptotic/Necrotic (Q2)
Vehicle Control (0.1% DMSO) 94.5%2.5%3.0%
15 µM Indole (24h) 45.2%35.8%19.0%
30 µM Indole (24h) 15.1%40.5%44.4%

This hypothetical data suggests the compound induces cell death primarily through apoptosis in a dose-dependent manner.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • Rejman, J., & Klier, M. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 85(1), e111. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PharmaLegacy. Cell-based Assays - Cytotoxicity. [Link]

  • University of South Florida Health. Apoptosis Protocols. [Link]

  • Asadipour, A., Fassihi, A., & Sadeghian, H. (2014). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iranian journal of pharmaceutical research : IJPR, 13(Suppl), 141–148. [Link]

  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Cold Spring Harbor Laboratory. MTT Assay protocol. [Link]

  • Akue-Gedu, R., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Bioorganic & Medicinal Chemistry Letters, 21(13), 3969-3972. [Link]

  • NJ Bio. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Kaja, S. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay guidance manual. [Link]

  • Wätjen, W., et al. (2018). In vitro cytotoxic activity of selected indole derivatives in a panel of human tumor cell lines. Marine drugs, 16(11), 450. [Link]

  • Asiri, A. M., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. ACS omega, 7(22), 18365-18376. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC medicinal chemistry, 13(1), 84-93. [Link]

  • Karmahapatra, S., & Kandeel, M. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 31(3), 641. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? [Link]

  • Wikipedia. Indole. [Link]

  • Hantal, G., et al. (2014). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 16(29), 15317-15328. [Link]

  • Al-Masoudi, W. A., et al. (2020). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Conference Proceedings, 2213(1). [Link]

  • Cell Biolabs, Inc. CytoSelect™ LDH Cytotoxicity Assay Kit. [Link]

  • Martínez-Martínez, V., et al. (2025). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro–lactams: Correlating In Vitro Activity with In Vivo Tolerability. International Journal of Molecular Sciences, 27(1), 123. [Link]

  • Martínez-Martínez, V., et al. (2025). From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. International Journal of Molecular Sciences, 26(7), 3894. [Link]

Sources

Application Notes & Protocols: Leveraging 4,6-dichloro-3-methyl-1H-indole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach screens low-molecular-weight compounds (fragments) that, despite often having weak initial binding affinities, exhibit high-quality, atom-efficient interactions with the target.[3] This guide provides a detailed exploration of a specific, high-value fragment: 4,6-dichloro-3-methyl-1H-indole . We will dissect the strategic rationale for its inclusion in a fragment library, provide detailed protocols for its use in a typical FBDD campaign, and outline a roadmap for its evolution from a preliminary hit to a promising lead candidate. The unique combination of a privileged indole scaffold, the modulating effects of dichloro-substitution, and a vector for chemical elaboration via the methyl group makes this fragment a compelling starting point for medicinal chemistry programs.

The Rationale: Why 4,6-dichloro-3-methyl-1H-indole?

The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. A well-designed fragment should not only bind but also provide clear, actionable insights for optimization. 4,6-dichloro-3-methyl-1H-indole is an exemplary candidate due to the convergence of three key features: the core scaffold, the halogenation pattern, and the strategic placement of an alkyl group.

The Indole Scaffold: A Privileged Core

The indole ring is a ubiquitous and versatile pharmacophore in medicinal chemistry, often referred to as a "privileged scaffold".[4][5] This is due to its ability to mimic protein structures and engage in various binding interactions, including hydrogen bonding (via the N-H group) and hydrophobic interactions. Its presence in numerous natural products and FDA-approved drugs underscores its biological relevance and favorable drug-like properties.[6][7]

The "Magic" of Dichloro-Substitution

The substitution of hydrogen with chlorine can profoundly and beneficially impact a molecule's properties.[8] Halogen atoms, particularly chlorine, can significantly enhance binding affinity through several mechanisms:

  • Modulation of Physicochemical Properties: Chlorine atoms increase the lipophilicity of the molecule, which can lead to improved interactions with hydrophobic pockets within a protein's binding site.[9][10] This can also influence metabolic stability.

  • Halogen Bonding: The chlorine atoms on the indole ring can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue.[11][12] This specific interaction can provide a significant boost to binding affinity and selectivity. The presence of two chlorine atoms at the 4- and 6-positions offers multiple potential vectors for such interactions.

The 3-Methyl Group: A Vector for Growth

While the indole N-H provides a site for chemical modification, electrophilic substitution on the indole ring preferentially occurs at the C-3 position.[13][14] With this position occupied by a methyl group, it effectively blocks undesirable reactions at this site and provides a chemically stable anchor point. More importantly, this methyl group can serve as an initial probe into a nearby pocket and act as a clear vector for synthetic elaboration ("growing") into a more potent, drug-like molecule.[15]

Physicochemical Properties Profile

A defining characteristic of a good fragment is its adherence to the "Rule of Three" (Ro3), which provides guidelines for key physicochemical properties. 4,6-dichloro-3-methyl-1H-indole fits well within these parameters, making it an ideal starting point for an FBDD campaign.

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight (MW) 200.06 g/mol ≤ 300 DaEnsures fragment is small, allowing for significant additions during optimization without becoming too large.
cLogP ~3.1≤ 3Balances solubility with the ability to engage in hydrophobic interactions. The dichloro substitution increases lipophilicity.
Hydrogen Bond Donors 1 (indole N-H)≤ 3Provides a key interaction point while maintaining simplicity.
Hydrogen Bond Acceptors 0≤ 3Keeps the molecule simple and avoids excessive polarity.
Rotatable Bonds 0≤ 3Low conformational complexity increases the probability of binding in a favorable, low-energy conformation.

Note: cLogP is an estimate and can vary based on the calculation method.

The FBDD Workflow: From Fragment to Validated Hit

The FBDD process is a multi-stage funnel designed to identify true binders and provide a clear path for chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Hit-to-Lead Lib Fragment Library (incl. 4,6-dichloro-3-methyl-1H-indole) QC QC & Stock Preparation Lib->QC Screen Primary Biophysical Screen (e.g., SPR) QC->Screen Hits Initial Hits (Weak Binders) Screen->Hits Ortho Orthogonal Screen (e.g., NMR, DSF) Hits->Ortho Validate Validated Hits Ortho->Validate Xray X-ray Crystallography or Cryo-EM Validate->Xray Structure Co-complex Structure Xray->Structure SBDD Structure-Based Design (Growing, Linking) Structure->SBDD Chem Medicinal Chemistry (Synthesis) SBDD->Chem Lead Lead Compound (Improved Potency) Chem->Lead

Caption: The canonical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol: Fragment Stock Preparation & Quality Control

Causality: Proper sample preparation is paramount. Aggregated or impure fragments are a primary source of false positives in biophysical assays. Using fresh, high-purity DMSO prevents interference and ensures fragment solubility.

  • Source Material: Obtain 4,6-dichloro-3-methyl-1H-indole from a reputable supplier with a purity of >95%.

  • Solvent Preparation: Use fresh, anhydrous DMSO (Dimethyl Sulfoxide) stored under an inert atmosphere (e.g., argon or nitrogen) to prevent water absorption.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of the fragment.

    • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly and visually inspect for complete dissolution. Gentle warming may be applied if necessary.

  • Quality Control (QC):

    • Purity Check: Confirm purity and identity using LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Solubility Check: Perform a kinetic solubility assay to ensure the fragment remains soluble in the final assay buffer at the highest screening concentration. A common method involves diluting the DMSO stock into the aqueous assay buffer and monitoring for precipitation over time using light scattering.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is a highly sensitive, label-free technique that detects changes in mass on a sensor chip surface, allowing for real-time measurement of binding events.[16] It provides information on whether a fragment binds (hit identification), how strongly it binds (affinity), and the rates of association and dissociation (kinetics).

  • System Preparation:

    • Equilibrate the SPR instrument (e.g., Biacore, Carterra) with the chosen running buffer. The running buffer should be a physiologically relevant buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 2-5%) to match the final fragment dilution. This is critical to minimize bulk refractive index mismatches between sample and running buffer.

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • Aim for a low to medium immobilization density (e.g., 2000-5000 Response Units, RU) to minimize potential mass transport limitations, which can complicate kinetic analysis, especially for fast-binding fragments.

    • One flow cell should be activated and deactivated without protein to serve as a reference surface for subtracting non-specific binding and bulk refractive index effects.

  • Fragment Screening:

    • Prepare a dilution series of 4,6-dichloro-3-methyl-1H-indole in the running buffer. For a primary screen, a single high concentration (e.g., 200 µM) is often used.

    • Inject the fragment solution over the protein and reference flow cells.

    • Monitor the binding response (sensorgram). A positive hit is characterized by a higher response on the protein surface compared to the reference surface.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the active flow cell signal to get the specific binding interaction.

    • Hit Triage: Fragments showing a specific binding response significantly above the noise level are considered initial hits.

Protocol: Hit Validation using Saturation Transfer Difference (STD) NMR

Causality: It is crucial to use an orthogonal biophysical method to confirm hits from the primary screen.[16] This helps eliminate artifacts specific to the primary assay (e.g., non-specific binding to the SPR chip matrix). STD-NMR is a powerful solution-based technique that directly observes the binding of a ligand to a high-molecular-weight protein, making it an excellent validation method.

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Prepare a stock of 4,6-dichloro-3-methyl-1H-indole in deuterated DMSO (DMSO-d6).

    • Add the fragment to the protein solution to a final concentration of ~100-500 µM (a 10-100 fold excess is typical).

  • NMR Experiment Setup:

    • Acquire a standard 1D proton NMR spectrum to confirm the presence and integrity of the fragment's signals.

    • Set up the STD-NMR experiment. This involves selectively saturating a region of the protein's proton spectrum where no ligand signals are present.

  • Data Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is saturated and an "off-resonance" spectrum where the irradiation is applied to a region with no protein or ligand signals.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Interpretation: If the fragment binds to the protein, saturation will be transferred from the protein to the bound fragment. In the difference spectrum, only protons of the fragment that are in close proximity to the protein will show signals. The appearance of fragment signals in the STD difference spectrum is a direct confirmation of binding.

Structural Biology: Visualizing the Interaction

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the cornerstone of FBDD. It transforms the project from hit-finding to rational, structure-guided design.

SBDD_Cycle Structure Co-complex Crystal Structure (Fragment + Protein) Analyze Analyze Binding Mode - Identify key interactions - Map empty pockets Structure->Analyze 1. Visualize Design Design New Compounds (e.g., Grow into pocket) Analyze->Design 2. Hypothesize Synth Synthesize Analogs Design->Synth 3. Create Test Test Affinity & Properties (SPR, ITC, ADME) Synth->Test 4. Measure Test->Structure 5. Iterate

Caption: The iterative cycle of Structure-Based Drug Design (SBDD).

Protocol: Protein-Fragment Co-crystallization

Causality: This protocol aims to create a highly ordered, three-dimensional lattice of the protein-fragment complex. Because fragments bind weakly, high concentrations of both protein and fragment are often required to ensure sufficient occupancy of the binding site in the crystal.

  • Material Preparation:

    • Concentrate the purified target protein to a high concentration (e.g., 5-15 mg/mL) in a low-salt buffer to encourage crystallization.

    • Prepare a 100 mM stock of 4,6-dichloro-3-methyl-1H-indole in 100% DMSO.

  • Complex Formation:

    • Add the fragment stock directly to the concentrated protein solution to a final concentration of 1-5 mM. Ensure the final DMSO concentration does not exceed 5%, as higher concentrations can inhibit crystallization.

    • Incubate the mixture on ice for at least 1 hour to allow for binding equilibrium to be reached.

  • Crystallization Screening:

    • Use robotic systems to set up sitting-drop or hanging-drop vapor diffusion trials.

    • Screen a wide range of commercially available crystallization screens that sample different precipitants, buffers, and salts.

    • Set up plates at different temperatures (e.g., 4°C and 20°C).

  • Crystal Harvesting and Data Collection:

    • Monitor plates regularly for crystal growth.

    • Once crystals appear, they are carefully harvested, cryo-protected (if necessary), and flash-frozen in liquid nitrogen.

    • Diffraction data are collected at a synchrotron X-ray source. The resulting electron density map will reveal the precise binding mode of the fragment, including the orientation of the dichloro- and methyl- groups and any specific hydrogen or halogen bonds.

Hit-to-Lead: The Path Forward

With structural data in hand, the goal is to rationally design and synthesize new molecules with improved affinity and drug-like properties.

Fragment Elaboration Strategies

The structure of 4,6-dichloro-3-methyl-1H-indole bound to its target will guide the elaboration strategy.[15]

  • Fragment Growing: This is the most common strategy. The crystal structure will reveal unoccupied pockets adjacent to the bound fragment. New chemical functionality is added to the fragment core to extend into these pockets and form new, favorable interactions. The indole N-H is a prime position for this "growing" strategy.

  • Fragment Linking: If a second fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, creating a single, higher-affinity molecule.

  • Fragment Merging: If two overlapping fragments bind in the same pocket, a new molecule can be designed that incorporates the key features of both.

Synthetic Chemistry Vectors

The 4,6-dichloro-3-methyl-1H-indole scaffold offers clear handles for synthetic elaboration:

  • N-Alkylation/N-Arylation: The indole nitrogen is nucleophilic and can be readily alkylated or acylated, providing a straightforward vector for growing the fragment.

  • Directed C-H Activation: While the 3-position is blocked, modern synthetic methods may allow for selective functionalization at other positions on the indole ring (e.g., C2 or C7) to probe different vectors.

Hypothetical Case Study: From Fragment to Lead

This table illustrates a potential optimization trajectory starting from our initial fragment.

CompoundStructureModificationKD (SPR)Ligand Efficiency (LE)Rationale
Fragment Hit 4,6-dichloro-3-methyl-1H-indole-500 µM0.35Initial hit identified from primary screen. Good LE indicates efficient binding.
Analog 1 N-acetylated indoleAdded acetyl group at N180 µM0.36Structure showed a nearby pocket. Acetyl group picks up a new hydrogen bond.
Analog 2 N-(2-hydroxyethyl) indoleExtended N1 substituent15 µM0.38Hydroxyethyl group extends deeper into the pocket, forming an additional H-bond.
Lead Compound N-(morpholinoethyl) indoleOptimized N1 substituent800 nM0.39Morpholine group fills a hydrophobic pocket and improves solubility properties.

Note: KD is the dissociation constant, a measure of binding affinity (lower is stronger). Ligand Efficiency (LE) is a measure of binding energy per heavy atom, a key metric in FBDD.

Conclusion

4,6-dichloro-3-methyl-1H-indole is more than just another small molecule; it is a strategically designed chemical probe for fragment-based drug discovery. Its privileged indole scaffold provides a foundation of drug-like properties, while the dichloro-substitutions offer vectors for potent halogen bonding and modulation of lipophilicity. The 3-methyl group serves as a stable anchor and a starting point for rational, structure-guided elaboration. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening and validation to the generation of high-affinity lead compounds. By understanding the causality behind each experimental step, scientists can harness the full potential of this powerful fragment to tackle challenging drug targets and accelerate the discovery of new medicines.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
  • Synthesis of Medicinally Important Indole Deriv
  • Fragment-based drug discovery-the importance of high-quality molecule libraries. (2022). PubMed.
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (2019). PubMed.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. (n.d.).
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025).
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • What is Fragment-Based Drug Design (FBDD)? (n.d.). BioSolveIT.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). PMC.
  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (2025).
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.).
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized. (2019). Frontiers.
  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.).
  • Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized. (2019). Frontiers.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (n.d.). PMC.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry.
  • 4,6-Dichloro-1H-indole | C8H5Cl2N. (n.d.). PubChem.
  • Synthesis and Chemistry of Indole. (n.d.). Pharma Instinct.
  • Indole: Chemical Properties, Synthesis, Applications, and Analysis. (n.d.).

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Application Note: Strategic Derivatization of 4,6-Dichloro-3-methyl-1H-indole for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of 4,6-dichloro-3-methyl-1H-indole , a scaffold offering unique electronic properties and steric constraints ideal for Structure-Activity Relationship (SAR) exploration.

Introduction & Strategic Analysis

The 4,6-dichloro-3-methyl-1H-indole scaffold presents a high-value template for drug discovery. Unlike simple indoles, this molecule possesses three distinct features that dictate its reactivity profile:

  • C3-Methyl Blockade: The presence of a methyl group at C3 inhibits the standard electrophilic aromatic substitution (SEAr) typical of indoles, redirecting nucleophilic reactivity to C2 or N1.

  • Dichlorination (C4, C6): The electron-withdrawing chlorine atoms deactivate the ring towards oxidation, enhancing metabolic stability.

  • Steric Differentiation: The C4-chlorine is peri-positioned relative to the C3-methyl, creating significant steric hindrance compared to the accessible C6-chlorine.

Reactivity Map & Logic

The following decision tree illustrates the prioritized functionalization pathways based on steric accessibility and bond activation energy.

IndoleReactivity Scaffold 4,6-Dichloro-3-methyl-1H-indole N1 N1-Functionalization (Solubility/Metabolic Stability) Scaffold->N1 Base/Electrophile (Fastest) C2 C2-Functionalization (Scaffold Extension) Scaffold->C2 Lithiation/E+ C6 C6-Cross Coupling (Sterically Accessible) Scaffold->C6 Pd(0) Oxidative Addition (Kinetic Preference) C4 C4-Cross Coupling (Sterically Hindered) C6->C4 Forcing Conditions

Figure 1: Strategic reactivity map. N1 and C2 are accessible via nucleophilic pathways, while C6 is the preferred site for metal-catalyzed coupling due to the steric shielding of C4 by the C3-methyl group.

Protocol 1: N1-Diversification (Alkylation & Arylation)

Objective: Modulate lipophilicity (LogD) and permeability. Mechanism: Deprotonation of the indole NH (pKa ~16) followed by SN2 attack or Buchwald-Hartwig coupling.

A. N1-Alkylation (Standard Protocol)

Use this for introducing alkyl chains, benzyl groups, or solubilizing tails.

Reagents:

  • Substrate: 4,6-dichloro-3-methyl-1H-indole (1.0 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or NaH (1.2 equiv, for unreactive halides)

  • Electrophile: R-Br or R-I (1.2 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of scaffold in 3.0 mL anhydrous DMF under N₂.

  • Deprotonation: Add Cs₂CO₃ (325 mg, 2.0 mmol). Stir at RT for 15 min. Checkpoint: Suspension should turn slightly yellow/orange indicating anion formation.

  • Addition: Add the alkyl halide dropwise.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (Hex/EtOAc 8:1).

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over Na₂SO₄, and concentrate.

B. N1-Arylation (Modified Ullmann/Buchwald)

Use this for introducing aromatic rings directly on Nitrogen.

Reagents:

  • Catalyst: CuI (10 mol%) + Trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Aryl Iodide: Ar-I (1.2 equiv)

  • Solvent: Toluene (degassed)

Protocol Note: Palladium catalysts (e.g., Buchwald precatalysts) can also be used, but Copper is often superior for sterically crowded indoles to avoid competing oxidative addition at C6-Cl.

Protocol 2: Regioselective C6-Cross Coupling

Objective: Introduce biaryl diversity. Challenge: Differentiating between C4-Cl and C6-Cl. Solution: Exploiting the Steric Filter . The C3-methyl group exerts significant peri-strain on the C4-position, retarding oxidative addition at that site. Under controlled conditions, Pd-catalysis occurs selectively at C6.

Experimental Workflow: Suzuki-Miyaura Coupling

Reagents:

  • Substrate: N-protected scaffold (from Protocol 1) is recommended to prevent catalyst poisoning.

  • Boronic Acid: Ar-B(OH)₂ (1.1 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why SPhos? This ligand is active enough for aryl chlorides but bulky enough to further discourage attack at the hindered C4 position.

  • Base: K₃PO₄ (2.0 equiv, 2M aq. solution)

  • Solvent: Toluene/Water (10:1)

Step-by-Step:

  • Setup: Charge a reaction vial with Substrate (1.0 equiv), Boronic Acid (1.1 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Degassing: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed Toluene and 2M aq. K₃PO₄ via syringe.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Critical Control: Do not exceed 100°C. Higher temperatures may overcome the activation energy barrier for C4-insertion, leading to bis-coupling.

  • Validation (Self-Check):

    • NOESY NMR: The product should show a NOE correlation between the new aryl group and the C7-H (singlet, ~7.4 ppm) and C5-H (singlet).

    • Negative Control: No NOE should be observed between the new aryl group and the C3-Methyl protons.

Protocol 3: C2-Functionalization via C-H Activation

Objective: Extension of the core scaffold. Mechanism: Since C3 is blocked, C2-lithiation is highly selective. The N1 position must be protected (e.g., N-Boc, N-SEM, or N-Methyl) to direct the base to C2.

C2-Lithiation / Trapping

Reagents:

  • Substrate: N-Boc-4,6-dichloro-3-methylindole (1.0 equiv)

  • Base: LDA (Lithium Diisopropylamide) (1.2 equiv)

    • Why LDA? n-BuLi is nucleophilic and might attack the C-Cl bonds (Lithium-Halogen Exchange). LDA is a bulky, non-nucleophilic base that favors deprotonation at C2.

  • Electrophile: DMF (for aldehyde), CO₂ (for acid), or I₂ (for iodide).

  • Solvent: THF (anhydrous), -78°C.

Step-by-Step:

  • Cooling: Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LDA (1.0 M in THF/Hexane) dropwise over 10 mins.

    • Observation: Solution often turns deep red/orange (indolyllithium species).

    • Timing: Stir for 45 mins at -78°C.

  • Quench: Add Electrophile (e.g., DMF, 3.0 equiv) quickly.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH₄Cl.[2] Extract with EtOAc.

Data Summary Table: Expected Chemical Shifts (¹H NMR, DMSO-d₆)

ProtonBase Scaffold (ppm)C6-Arylated (ppm)C2-Formylated (ppm)Diagnostic Feature
N1-H 11.2 (br s)11.3 (br s)Absent (if N-prot)Disappears upon N-alkylation
C2-H 7.35 (d)7.40 (d)AbsentLoss of signal confirms C2 sub.
C3-Me 2.45 (s)2.48 (s)2.60 (s)NOE with C4-Cl (weak)
C5-H 7.15 (d)7.30 (s)7.20 (s)Meta-coupling (J~2Hz)
C7-H 7.45 (d)Shifted7.50 (s)Shift depends on aryl group

References

  • Buchwald-Hartwig Amination Strategies

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Indole C2-Lithiation Protocols

    • Bergman, J., & Venemalm, L. (1990). "Lithiation of 3-substituted indoles." Tetrahedron.
  • Site-Selectivity in Polyhalogenated Heterocycles

    • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines." Science.
  • Suzuki Coupling of Aryl Chlorides

    • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Sources

Application Notes and Protocols for Assessing the Antibacterial Activity of 4,6-dichloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds due to their diverse biological activities, including potent antibacterial effects.[1][2] The indole scaffold is a key component of various natural and synthetic molecules with significant pharmacological properties.[1] Structural modifications of the indole ring, particularly through halogenation, have been shown to enhance antimicrobial and antibiofilm properties.[3][4] Halogen atoms can alter the electronic and lipophilic characteristics of the molecule, potentially leading to improved interaction with bacterial targets and enhanced membrane permeability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for assessing the antibacterial activity of a specific halogenated indole, 4,6-dichloro-3-methyl-1H-indole. These protocols are designed to be robust and self-validating, incorporating principles from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[5] We will detail the methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the kinetics of bacterial killing. Furthermore, we will outline a protocol for assessing the compound's cytotoxicity against mammalian cells, a critical step in evaluating its therapeutic potential.

Materials and Reagents

Compound
  • 4,6-dichloro-3-methyl-1H-indole: Purity ≥95%

  • Dimethyl sulfoxide (DMSO): ACS grade, sterile

Bacterial Strains

A representative panel of Gram-positive and Gram-negative bacteria should be used, including standard quality control strains and clinically relevant drug-resistant isolates.

Bacterial StrainGram StainATCC NumberRelevance
Staphylococcus aureusPositiveATCC 29213Quality control strain for susceptibility testing[6]
Methicillin-resistantStaphylococcus aureus (MRSA)PositiveATCC 43300Clinically significant drug-resistant pathogen[7][8]
Enterococcus faecalisPositiveATCC 29212Quality control strain, common nosocomial pathogen[6]
Escherichia coliNegativeATCC 25922Quality control strain for susceptibility testing[6]
Pseudomonas aeruginosaNegativeATCC 27853Quality control strain, opportunistic pathogen[6]
Klebsiella pneumoniaeNegativeATCC 700603Carbapenem-resistant strain, urgent public health threat[6]
Culture Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution and time-kill assays.

  • Mueller-Hinton Agar (MHA): For disk diffusion and colony counting.

  • Tryptic Soy Agar (TSA) or Blood Agar: For bacterial stock maintenance and purity checks.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • 0.5 McFarland Turbidity Standard: For standardizing bacterial inocula.[9]

  • Resazurin Sodium Salt: For use as a cell viability indicator in some MIC formats.

  • Standard Antibiotics: Gentamicin, Vancomycin, Ciprofloxacin (for use as positive controls).

Equipment
  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2°C)

  • Shaking incubator

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Micropipettes and sterile, disposable tips

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile culture tubes and flasks

  • Petri dishes

  • Colony counter

Experimental Protocols

Preparation of Stock Solutions and Bacterial Inocula
1.1 Compound Stock Solution

The hydrophobic nature of many indole derivatives necessitates the use of a non-aqueous solvent for the initial stock solution. DMSO is a common choice due to its high solubilizing capacity and relative biocompatibility at low concentrations.

  • Prepare a 10 mg/mL stock solution of 4,6-dichloro-3-methyl-1H-indole in sterile DMSO.

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

1.2 Bacterial Inoculum Preparation

A standardized inoculum is critical for the reproducibility of susceptibility testing. The goal is to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[10]

  • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13) or a nephelometer. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve the final target concentration for the specific assay. For the broth microdilution assay, this typically involves a 1:100 dilution.

Primary Antibacterial Screening: Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a valuable preliminary qualitative assay to screen for antibacterial activity.[9][11][12] It provides a rapid visual indication of whether a compound can inhibit bacterial growth.

2.1 Protocol
  • Using a sterile cotton swab, uniformly streak the standardized bacterial inoculum (adjusted to 0.5 McFarland) over the entire surface of a MHA plate.

  • Allow the plate to dry for 5-15 minutes.

  • Impregnate sterile 6 mm paper disks with a known amount of the 4,6-dichloro-3-methyl-1H-indole solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Place the impregnated disks firmly onto the surface of the inoculated MHA plate.[11] Include a DMSO-only disk as a negative control and a disk with a standard antibiotic as a positive control.

  • Invert the plates and incubate at 35 ± 2°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[13]

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[14] The broth microdilution method is a standardized and widely used technique for determining MIC values.[5]

3.1 Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare compound stock (10 mg/mL in DMSO) B Perform 2-fold serial dilutions of compound in CAMHB A->B E Add diluted compound to 96-well plate (50 µL/well) B->E C Prepare bacterial inoculum (0.5 McFarland standard) D Dilute inoculum in CAMHB C->D F Add diluted inoculum to each well (50 µL/well) D->F E->F G Incubate at 35°C for 18-24 hours F->G H Visually inspect for turbidity G->H I Determine MIC: Lowest concentration with no visible growth H->I TimeKill_Workflow cluster_sampling Sampling at Time Points A Prepare mid-log phase bacterial culture B Inoculate flasks with bacteria and compound at various concentrations (e.g., 1x, 2x, 4x MIC) A->B C Incubate at 37°C with shaking B->C T0 T=0h C->T0 T1 T=2h C->T1 T2 T=4h C->T2 T3 T=8h C->T3 T4 T=24h C->T4 D Perform serial dilutions T0->D T1->D T2->D T3->D T4->D E Plate on MHA D->E F Incubate and count CFU E->F G Plot log10 CFU/mL vs. Time F->G

Caption: General workflow for a time-kill kinetics assay.

5.2 Protocol
  • Prepare a mid-logarithmic phase culture of the test organism in CAMHB.

  • Prepare flasks containing CAMHB with 4,6-dichloro-3-methyl-1H-indole at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask without the compound.

  • Inoculate each flask with the mid-log phase culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the flasks at 37°C with constant shaking (e.g., 180 rpm). [15]5. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [16]6. Perform ten-fold serial dilutions of each aliquot in sterile PBS.

  • Plate 100 µL of the appropriate dilutions onto MHA plates.

  • Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL against time for each concentration to generate time-kill curves.

Cytotoxicity Assessment

Evaluating the effect of a new antibacterial agent on mammalian cells is a mandatory step to determine its therapeutic index. [17]The Lactate Dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of the cytoplasmic enzyme LDH from cells with damaged membranes. [18][19]

6.1 Protocol (LDH Assay)
  • Cell Culture: Seed a mammalian cell line (e.g., HepG2 human liver cells or HEK293 human embryonic kidney cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4,6-dichloro-3-methyl-1H-indole in the cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium only (no cells), cells with medium only (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).

  • Incubation: Incubate the plate for a period relevant to the potential application of the drug (e.g., 24 hours).

  • LDH Measurement: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reagent to each well according to the manufacturer's instructions. This reagent contains lactate and a tetrazolium salt. Released LDH will catalyze the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product. [19]6. Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

These detailed protocols provide a robust framework for the comprehensive evaluation of the antibacterial activity of 4,6-dichloro-3-methyl-1H-indole. By systematically determining its inhibitory and bactericidal concentrations, and characterizing its killing kinetics and cytotoxicity, researchers can build a strong data package to support the further development of this compound as a potential therapeutic agent. Adherence to standardized methodologies, such as those outlined by CLSI, is paramount for generating reliable and comparable data in the field of antimicrobial drug discovery.

References

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Faleye, A. C., et al. (2025, December 3). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbiology Spectrum. Retrieved from [Link]

  • Le, H. T., & Lacks, D. J. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Retrieved from [Link]

  • Bio-Rad. (2020, May). DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • ResearchGate. (2025, December 29). (PDF) Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • ACS Publications. (2022, September 22). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Sciforum. (2022, November 1). Synthesis of novel 2-phenylindole analogues as antifungal and antibacterial agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. Retrieved from [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • National Institute for Communicable Diseases. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • MDPI. (2020, August 17). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • ResearchGate. (2025, November 29). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 19). Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. Retrieved from [Link]

  • rapidmicrobiology. (2016, August 1). EUCAST Recommended Strains for Routine and Extended Internal. Retrieved from [Link]

  • NCBI Bookshelf. (2021, August 28). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • American Society for Microbiology. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Antibacterial Strains, E Coli ATCC 8739, ATCC 6538P, ATCC 4352. Retrieved from [Link]

  • ResearchGate. (n.d.). ATCC bacterial strains selected for antimicrobial susceptibility tests. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Frontiers. (2020, September 14). Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. Retrieved from [Link]

  • Academic Journals. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, December 29). Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. Retrieved from [Link]

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Troubleshooting & Optimization

stability of 4,6-dichloro-3-methyl-1H-indole in DMSO solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-dichloro-3-methyl-1H-indole

Welcome to the technical support center for 4,6-dichloro-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability of this compound in dimethyl sulfoxide (DMSO) solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is DMSO the standard solvent for compound storage, and what are its potential drawbacks for a molecule like 4,6-dichloro-3-methyl-1H-indole?

A: DMSO is widely used due to its exceptional solvating power for a broad range of polar and nonpolar compounds, its miscibility with water, and its low volatility. This makes it ideal for creating high-concentration stock solutions for high-throughput screening and other biological assays.

However, DMSO is not universally inert and presents several challenges. For a substituted, chlorinated indole like 4,6-dichloro-3-methyl-1H-indole, the primary concerns are:

  • Hygroscopicity: DMSO readily absorbs atmospheric moisture. Water can act as a nucleophile, potentially leading to the hydrolysis of the chloro-substituents, although this is more common with more activated halogen positions.[1][2] The presence of water is a more significant factor in compound degradation than oxygen in many cases.[1][3]

  • Oxidative Potential: While DMSO itself can be an oxidant in certain chemical reactions, the more common issue is dissolved oxygen or the presence of peroxide impurities in aged or improperly stored DMSO. The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.[4][5]

  • Reactivity: DMSO is a dipolar aprotic solvent that can facilitate certain reactions.[6] In some cases, it can even participate directly in reactions, such as the formylation of indoles under specific conditions.[7] While unlikely under normal storage, this highlights its potential for non-innocent behavior.

  • Acidic Degradation: DMSO itself can degrade under acidic conditions, which could be initiated by the degradation of the solute itself, forming acidic byproducts like HCl.[8]

Q2: My 4,6-dichloro-3-methyl-1H-indole solution in DMSO is showing new peaks in the HPLC chromatogram after a week at room temperature. What could be happening?

A: The appearance of new peaks strongly suggests compound degradation. Given the structure, several pathways are plausible:

  • Photo-oxidation: Indole derivatives are often sensitive to light.[4] If your solution was not protected from ambient light, photo-degradation is a likely cause. This can lead to complex mixtures of oxidized products.

  • Oxidation: As mentioned, reaction with dissolved oxygen or DMSO peroxides can occur even in the dark, albeit typically at a slower rate than photo-oxidation.

  • Hydrolysis: If the DMSO used had a high water content or if the container was not properly sealed, hydrolysis of one or both chlorine atoms is a possibility, though the aryl-chloride bond is generally stable.

  • Dimerization/Polymerization: Radical-mediated or acid-catalyzed reactions can sometimes lead to the formation of dimers or oligomers, which would appear as new, typically less polar, peaks in a reverse-phase HPLC.

It is crucial to use a validated, stability-indicating analytical method to ensure that these new peaks are well-resolved from the parent compound.[4][9]

Q3: How do storage temperature and freeze-thaw cycles affect the stability of my compound in DMSO?

A: Temperature is a critical factor. Storing DMSO solutions at room temperature significantly accelerates degradation compared to refrigerated (4°C) or frozen (-20°C or -80°C) conditions. One study on a large compound library showed that after one year at room temperature, the probability of observing the original compound dropped to 52%.[10] For long-term storage, -20°C or colder is always recommended.

Freeze-thaw cycles , surprisingly, appear to have a less detrimental effect on many compounds than prolonged storage at suboptimal temperatures.[1][3] Studies have shown no significant compound loss after multiple freeze-thaw cycles when performed correctly.[1] The key is to minimize the time the solution spends in the liquid state at room temperature. To mitigate risks, it is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated thawing of the main stock.

Troubleshooting Guide: Degradation in DMSO Solutions

This section provides a structured approach to identifying and solving stability issues encountered during your experiments.

Problem Observed Potential Root Cause(s) Recommended Troubleshooting Steps & Solutions
Rapid loss of parent compound peak area within hours or days. Photodegradation: The compound is highly sensitive to light. Indole rings are known to be photolabile.[4]Action: Immediately protect all solutions from light using amber vials or by wrapping containers in aluminum foil. Handle solutions under low-light conditions.[4] Validation: Conduct a confirmatory photostability study as outlined in ICH Q1B guidelines.
Gradual appearance of new, more polar peaks over time. Hydrolysis or Oxidation: Water in the DMSO is causing hydrolysis, or the indole ring is oxidizing.Action: Use fresh, high-purity, anhydrous DMSO (<0.1% water). Store DMSO under an inert atmosphere (e.g., argon or nitrogen) after opening. Ensure solution vials are sealed tightly with PTFE-lined caps. Consider purging the vial headspace with inert gas before sealing.
Inconsistent results between experiments or different batches of stock solution. Inconsistent Solution Preparation/Handling: Variations in DMSO quality, water content, exposure to light/air, or storage temperature.Action: Standardize the solution preparation protocol. Use the same source and lot of high-purity DMSO. Prepare stock solutions fresh when possible, or aliquot into single-use vials for long-term storage at -20°C or -80°C.
Appearance of unexpected peaks, even in freshly prepared solutions. Impurity in Starting Material: The solid compound may contain impurities. Reaction with DMSO: The compound may react immediately upon dissolution. Leachables: Impurities from the storage container (e.g., polypropylene tubes).[1]Action: Analyze the solid starting material by HPLC to confirm its initial purity. Prepare a solution in an alternative solvent (e.g., acetonitrile) to see if the same peaks appear. Perform a blank study with the container to check for leachables.[4]

Experimental Protocols & Workflows

Protocol 1: Preparation and Handling of Stock Solutions

This protocol minimizes common sources of degradation.

  • Material Preparation:

    • Use high-purity, anhydrous DMSO (≤0.05% water).

    • Use amber glass vials with PTFE-lined screw caps.

    • Ensure the 4,6-dichloro-3-methyl-1H-indole solid is of known purity.

  • Weighing:

    • Weigh the solid compound in a controlled environment with low humidity.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex or sonicate briefly at room temperature until fully dissolved. Minimize light exposure during this process.

  • Storage:

    • Short-Term (≤ 1 week): Store at 4°C, tightly sealed and protected from light.

    • Long-Term (> 1 week): Aliquot the stock solution into single-use amber vials. Purge the headspace with an inert gas (argon or nitrogen) before capping, and store at -80°C.

Workflow for Stability Assessment

The following diagram illustrates a robust workflow for characterizing the stability of 4,6-dichloro-3-methyl-1H-indole in a DMSO solution.

G cluster_prep Phase 1: Preparation cluster_storage Phase 2: Storage Conditions cluster_analysis Phase 3: Analysis prep Prepare 10 mM Stock in Anhydrous DMSO (Amber Vials) aliq Aliquot into Timepoint Samples (e.g., T=0, 1, 3, 7, 14 days) prep->aliq rt Room Temp, Light aliq->rt rt_dark Room Temp, Dark aliq->rt_dark fridge 4°C, Dark aliq->fridge frozen -20°C, Dark aliq->frozen analysis Withdraw & Analyze Samples at Each Timepoint frozen->analysis t0 Analyze T=0 Sample Immediately (Establish Baseline) hplc Stability-Indicating HPLC-UV/MS (Quantify Parent, Detect Degradants) analysis->hplc data Plot % Remaining vs. Time Identify Degradation Products (MS) hplc->data

Caption: Workflow for a time-course stability study.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Prepare Stock: Create a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include a control sample stored at 4°C.

Stress ConditionReagent/ProcedureIncubationQuenching
Acid Hydrolysis 1.0 N HCl60°C for 24-48 hoursNeutralize with 1.0 N NaOH
Base Hydrolysis 1.0 N NaOHRoom Temp for 8-24 hoursNeutralize with 1.0 N HCl
Oxidation 6% H₂O₂Room Temp for 24 hoursN/A
Thermal Heat solution at 80°C48 hoursCool to room temperature
Photolytic Expose solution to UV/Vis light (ICH Q1B compliant chamber)24 hours (or until sufficient degradation)N/A
  • Analysis: At designated time points, withdraw a sample, quench the reaction if necessary, dilute to a suitable concentration, and analyze immediately using a developed HPLC-UV/MS method.[4] The method must be able to separate the parent peak from all generated degradation peaks.[4][13]

Potential Degradation Pathways

Based on the structure of 4,6-dichloro-3-methyl-1H-indole, the following diagram outlines the most probable degradation mechanisms.

G cluster_pathways parent 4,6-dichloro-3-methyl-1H-indole oxidation Oxidation (e.g., N-oxides, hydroxylation, ring opening) parent->oxidation [O₂] / H₂O₂ hydrolysis Hydrolysis (e.g., replacement of Cl with -OH) parent->hydrolysis H₂O / H⁺ or OH⁻ photolysis Photodegradation (e.g., radical formation, dimerization) parent->photolysis hν (Light) D1 Degradant 1 (Oxidized Product) oxidation->D1 D2 Degradant 2 (Hydrolyzed Product) hydrolysis->D2 D3 Degradant 3 (Dimer/Radical Product) photolysis->D3

Caption: Conceptual diagram of potential degradation pathways.

By understanding these potential issues and employing robust analytical and handling procedures, researchers can ensure the integrity of their experimental results when working with 4,6-dichloro-3-methyl-1H-indole in DMSO solutions.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Kozik, V., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed, PMID: 12857383. [Link]

  • Kozik, V., et al. (2006). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 11(5), 465-472. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

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  • Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Tesso, T., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 853-858. [Link]

  • Tantawy, M.A. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 51(5), 433-440. [Link]

  • Wang, L., et al. (2020). The ammonium-promoted formylation of indoles by DMSO and H2O. ResearchGate. [Link]

  • Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Teasdale, A., & Li, S. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). SK pharmteco. [Link]

  • Gershon, H., Clarke, D.D., & McMahon, J.J. (2003). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4-Halo-8-quinolinols. Monatshefte für Chemie / Chemical Monthly, 134, 1099-1104. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents (another version). Euro Chlor. [Link]

  • Zhang, Y., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. [Link]

  • Olin Chlor Alkali. (n.d.). Product Information - Chloroform: Handling, Storage, and Safety. Olin. [Link]

Sources

Technical Support Center: Solubility Optimization for 4,6-dichloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-46DC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2][3]

Executive Summary: The Hydrophobic Challenge

You are likely encountering precipitation ("crashing out") when introducing 4,6-dichloro-3-methyl-1H-indole into aqueous buffers.[1][2][3] This is not a user error; it is a fundamental property of the molecule.

While the parent molecule (indole) has moderate solubility, the addition of a methyl group at C3 and, critically, two chlorine atoms at C4 and C6, drastically increases the lipophilicity (LogP).[2] The chlorine atoms withdraw electrons but also add significant hydrophobic bulk, while the planar aromatic system drives


-

stacking aggregation in water.

This guide provides a validated workflow to solubilize this compound for biological assays without compromising data integrity.

Part 1: The "Crash Out" Phenomenon (Immediate Troubleshooting)

If your solution turns cloudy immediately upon adding your DMSO stock to the buffer, you are experiencing kinetic precipitation .[2]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Instant Cloudiness Solvent Shock: Rapid change in polarity forces the hydrophobic solute out of solution before it can disperse.[1][3]Adopt "Intermediate Dilution" (See Protocol A). Do not add 100% DMSO stock directly to 100% aqueous buffer.[1][2][3]
Precipitation after 1-2 hours Thermodynamic Equilibrium: The concentration exceeds the thermodynamic solubility limit (

), even if it initially dissolved.
Reduce Final Concentration or switch to a Cyclodextrin formulation (See Protocol B).
Crystals at bottom of well "Oiling Out": The compound formed micro-droplets that coalesced and crystallized over time.Sonication is ineffective here. You must re-formulate using a surfactant (e.g., Tween 80) or carrier (HP-

-CD).[1][2][3]
Yellowing of Solution Oxidation: Indoles are light-sensitive and prone to oxidation at the C3 position.Protect from light. Use amber tubes and prepare fresh stocks.[1][2][3] Add 0.1% Ascorbic Acid if assay permits.[1][2][3]

Part 2: Validated Solubilization Protocols

Protocol A: The "Intermediate Shift" Method (Standard)

Best for: High-throughput screening, acute cellular assays.[1][2]

The Logic: Direct addition of a high-concentration DMSO stock (e.g., 10 mM) to water creates a local environment of supersaturation.[1] By using an intermediate step, you reduce the polarity gradient.[2]

  • Primary Stock: Dissolve 4,6-dichloro-3-methyl-1H-indole in 100% Anhydrous DMSO to reach 10 mM .

    • Tip: Vortex for 60 seconds. If undissolved, warm to 37°C for 5 mins.

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or PBS).

    • Result: 1 mM compound in 50% DMSO.[1][2][3][4]

    • Why: This hydration shell prevents immediate aggregation.[1][2][3]

  • Final Dosing: Pipette the Intermediate Stock into your assay buffer (1:100 dilution).

    • Final Conditions: 10

      
      M compound, 0.5% DMSO .[1][2]
      
Protocol B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies, long-term incubation, or sensitive primary cells intolerant to DMSO.[1][2]

The Logic: The hydrophobic cavity of 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
encapsulates the indole core, shielding the chlorines from water while the hydrophilic exterior ensures solubility.
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in PBS. Filter sterilize (0.22 
    
    
    
    m).[1][2][3]
  • Weigh Compound: Weigh the specific amount of indole required.

  • Solubilization: Add the HP-

    
    -CD vehicle directly to the powder.[1]
    
  • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes.

    • Success Marker: Solution should be optically clear.

  • Validation: Centrifuge at 13,000 rpm for 5 mins to remove any non-complexed solid. Use the supernatant.

Part 3: Decision Logic & Workflow

The following diagrams illustrate the decision process and the mechanism of failure vs. success.

Figure 1: Solubilization Strategy Decision Tree

SolubilityStrategy Start Start: 4,6-dichloro-3-methyl-1H-indole (Solid Powder) CheckAssay Check Assay Tolerance: Can cells tolerate DMSO? Start->CheckAssay HighDMSO Yes (DMSO < 0.5% OK) CheckAssay->HighDMSO LowDMSO No (DMSO toxic / In Vivo) CheckAssay->LowDMSO ProtocolA Protocol A: DMSO Stock + Intermediate Dilution HighDMSO->ProtocolA ProtocolB Protocol B: HP-beta-Cyclodextrin Complexation LowDMSO->ProtocolB PrecipCheck Visual Check: Is solution cloudy? ProtocolA->PrecipCheck ProtocolB->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Precipitation Detected PrecipCheck->Fail Cloudy Fail->ProtocolB Switch Method

Caption: Decision tree for selecting the appropriate solubilization method based on assay tolerance to organic solvents.

Figure 2: The "Crash Out" Mechanism vs. Complexation

Mechanism Indole Hydrophobic Indole (Lipophilic) DirectMix Direct Mixing Indole->DirectMix Cyclodextrin HP-beta-CD (Host Cavity) Indole->Cyclodextrin Encapsulation Water Aqueous Buffer (High Polarity) Water->DirectMix Precipitation Aggregates (Pi-Stacking) 'Crash Out' DirectMix->Precipitation Hydrophobic Effect Complex Inclusion Complex (Soluble) Cyclodextrin->Complex Shielding Complex->Water Stable Solution

Caption: Mechanistic comparison between direct aqueous addition (leading to aggregation) and cyclodextrin encapsulation.[1][2][3]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just use Ethanol? A: While 4,6-dichloro-3-methyl-1H-indole dissolves in ethanol, ethanol is generally more cytotoxic than DMSO in cell culture (often affecting signaling pathways at >0.1%).[1][2][3] Furthermore, ethanol has a higher vapor pressure, leading to evaporation and concentration changes during long incubations.[1][2] DMSO is preferred for stock stability.[1][2][3]

Q2: My stock solution in DMSO froze in the fridge. Is it ruined? A: No. Pure DMSO freezes at 19°C.[1][2][3] This is normal. Thaw it completely at room temperature (or 37°C) and vortex vigorously before use. The freeze-thaw cycle can induce micro-crystals; vortexing is non-negotiable to ensure homogeneity.[1]

Q3: Can I adjust the pH to dissolve it? A: No. The indole nitrogen (


) has a 

of approximately 17. You cannot deprotonate it in aqueous conditions without using extremely basic conditions (pH > 14) that would destroy biological samples.[1][2][3] Solubility for this molecule is independent of pH in the physiological range (pH 2–10).

Q4: What is the maximum solubility I can expect? A:

  • In Pure DMSO: ~20–50 mM.[1][2][3]

  • In PBS (with 1% DMSO): Likely < 50

    
    M.[1][2][3]
    
  • In 20% HP-

    
    -CD:  Can often achieve 1–5 mM depending on sonication time.
    

References & Authoritative Sources

  • Assay Guidance Manual (NCBI/NIH). Solubility and Solubility Optimization for In Vitro Assays.[1][2][3]

    • Source: National Center for Biotechnology Information.[1][2][3]

    • URL: [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews.[1][2][3]

    • Context: Mechanistic basis for using HP-

      
      -CD with lipophilic scaffolds like indoles.
      
    • URL: [Link]

  • PubChem Compound Summary. 4,6-Dichloro-1H-indole (Structural Analog Data).

    • Source: National Library of Medicine.[1][3]

    • URL: [Link][1][3]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.[1][2] BMC Research Notes.[1][2][3]

    • Context: Establishes DMSO toxicity thresholds (0.1% vs 0.5%) for cellular assays.

    • URL: [Link][1][3]

Sources

Technical Support Center: Troubleshooting Unexpected Side Reactions in Indole Chlorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole chlorination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the selective chlorination of indole scaffolds. As an electron-rich heterocycle, the indole nucleus is highly reactive towards electrophiles, but this reactivity can also lead to a variety of unexpected and undesired side reactions.

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues, explaining the causality behind experimental choices to help you optimize your reaction outcomes.

Part 1: Troubleshooting Guide - Specific Experimental Issues

This section addresses common problems observed during indole chlorination experiments. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: My reaction is producing significant amounts of dichlorinated and even trichlorinated products. How can I favor monochlorination?

Answer: Over-chlorination is a frequent issue stemming from the fact that the initial monochlorinated indole product can be as, or even more, reactive than the starting material. The key is to control the relative rates of the first and second chlorination events.

Causality: The electron-donating nature of the indole nitrogen activates the ring towards electrophilic substitution, primarily at the C3 position. Once the first chlorine atom is introduced, the electronic properties of the ring are altered, but it often remains sufficiently activated for a second electrophilic attack. This is especially true with highly reactive chlorinating agents or under harsh conditions.

Troubleshooting Steps:

  • Stoichiometry Control (The Obvious First Step):

    • Action: Use a slight substoichiometric amount of the chlorinating agent (e.g., 0.95 equivalents) or a 1.0 to 1.05 molar equivalent. This ensures the indole is the excess reagent, maximizing the chance the chlorinating agent reacts with the starting material rather than the product.

    • Pro-Tip: Employ a syringe pump for the slow, controlled addition of the chlorinating agent. This keeps the instantaneous concentration of the electrophile low, favoring the initial reaction with the more abundant starting material.

  • Lower the Reaction Temperature:

    • Action: Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C).

    • Rationale: The activation energy for the second chlorination is often comparable to the first. By lowering the temperature, you reduce the overall reaction rate, giving you more control and often increasing the selectivity for the initial, desired reaction.[1]

  • Re-evaluate Your Chlorinating Agent:

    • Action: Switch to a less reactive chlorinating agent.

    • Rationale: The reactivity of chlorinating agents varies significantly. If you are using a powerful agent like sulfuryl chloride (SO₂Cl₂), consider switching to N-Chlorosuccinimide (NCS), which is generally milder.

Chlorinating Agent Relative Reactivity Common Side Products Notes
Sulfuryl Chloride (SO₂Cl₂)HighDichlorination, Polychlorination, PolymerizationOften requires very low temperatures and careful control.[2]
tert-Butyl Hypochlorite (tBuOCl)HighChlorooxidation (Oxindoles), DichlorinationProne to radical pathways.[3][4]
N-Chlorosuccinimide (NCS)ModerateDichlorination (if stoichiometry/temp is not controlled)A common and generally reliable choice for monochlorination.
Sulfuryl Chlorofluoride (SO₂ClF)ControllableChlorooxidation (Oxindoles)Reactivity can be tuned by solvent choice.[5][6]
  • Solvent Choice:

    • Action: Experiment with different solvents.

    • Rationale: The solvent can influence the reactivity of the chlorinating agent and stabilize intermediates differently. A less polar solvent may decrease the reactivity of the electrophile.

Question 2: I isolated an unexpected product with an additional oxygen atom. It appears to be an oxindole. Why did this happen and how can I prevent it?

Answer: The formation of oxindoles is a classic side reaction in indole chemistry, particularly under oxidative or strongly acidic conditions. This process is often termed "chlorooxidation."

Causality: The mechanism often involves initial electrophilic attack by a "Cl+" equivalent at the C3 position to form a 3-chloro-3H-indole (indolenine) intermediate.[7][8] This intermediate is susceptible to nucleophilic attack by water (present as a contaminant or from the workup). A subsequent rearrangement leads to the formation of a 2-oxindole. Some reagents, like t-BuOCl or SO₂ClF, are known to explicitly promote this pathway.[3][4][5][6]

Troubleshooting Workflow for Preventing Oxindole Formation:

G start Oxindole Formation Observed check_reagent Is the reagent known for chlorooxidation (e.g., tBuOCl, SO2ClF)? start->check_reagent switch_reagent Switch to a non-oxidative chlorinating agent like NCS. check_reagent->switch_reagent  Yes check_conditions Are reaction conditions strictly anhydrous? check_reagent->check_conditions  No success Desired 3-Chloroindole switch_reagent->success dry_reagents Rigorously dry all solvents and reagents. Run under inert gas (Ar/N2). check_conditions->dry_reagents  No check_workup Is the workup aqueous/protic? check_conditions->check_workup  Yes dry_reagents->success non_aqueous_workup Consider a non-aqueous workup or quench with a non-nucleophilic base. check_workup->non_aqueous_workup  Yes check_workup->success  No non_aqueous_workup->success

Caption: Troubleshooting workflow for oxindole formation.

Detailed Steps:

  • Ensure Anhydrous Conditions:

    • Action: Use freshly distilled, dry solvents. Dry your indole starting material in vacuo. Flame-dry your glassware and conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

    • Rationale: Water is a common culprit that attacks the indolenine intermediate, initiating the cascade to the oxindole.[9]

  • Reagent Selection:

    • Action: Avoid reagents known to promote oxidation, such as tert-butyl hypochlorite.[3][4] N-Chlorosuccinimide (NCS) is often the best choice to minimize this side reaction.

  • Quenching and Workup:

    • Action: Quench the reaction at low temperature with a non-aqueous quencher if possible. If an aqueous workup is necessary, use a buffered or basic solution (e.g., saturated NaHCO₃) to neutralize any acid generated, which can catalyze the rearrangement.

Question 3: My TLC shows a complex mixture of spots, and I've isolated a dimeric or polymeric material. What is causing this?

Answer: Dimerization and polymerization are common when dealing with highly reactive intermediates, often initiated by acidic conditions or radical mechanisms.

Causality: The indole nucleus, particularly at the C3 position, is nucleophilic. An electrophilically activated indole intermediate (like a protonated indole or a sigma complex) can be attacked by a neutral, unreacted indole molecule. This initiates a chain reaction leading to dimers and oligomers. This process is often catalyzed by trace acid. Some reaction conditions, such as using copper(II) chloride, can proceed via radical cations which are also prone to dimerization.[10]

Mitigation Strategies:

  • Control Acidity:

    • Action: Add a non-nucleophilic, sterically hindered base to the reaction mixture, such as 2,6-lutidine or diisopropylethylamine (DIPEA).

    • Rationale: Many chlorinating agents (like SO₂Cl₂) can generate HCl as a byproduct, which catalyzes polymerization. The added base acts as a scavenger for this acid without interfering with the chlorination.

  • Temperature and Addition Control:

    • Action: As with dichlorination, use low temperatures and slow addition of the chlorinating agent.

    • Rationale: This minimizes the concentration of reactive intermediates at any given time, reducing the likelihood of intermolecular side reactions.

  • Protect the Indole Nitrogen:

    • Action: If the indole N-H is unprotected, consider installing a protecting group (e.g., Boc, Ts, SEM).

    • Rationale: The acidic N-H can participate in or trigger side reactions. Protecting it alters the electronic nature of the ring and can improve the cleanliness of the reaction, though it may also change the regioselectivity.[11] Some directing groups on the nitrogen can even be used to steer chlorination to the C2 position.[12][13]

Part 2: Frequently Asked Questions (FAQs)

What is the general mechanism of electrophilic chlorination of indoles?

The most common pathway is an electrophilic aromatic substitution. The electron-rich C3 position of the indole acts as a nucleophile, attacking the electrophilic chlorine atom ("Cl⁺") of the chlorinating agent. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base then removes the proton from C3, restoring aromaticity and yielding the 3-chloroindole product.

Caption: General mechanism of indole C3 chlorination.

However, intermediates like N-chloroindoles can also form, which then rearrange to the C3-chlorinated product.[7][8]

How do I choose the correct chlorinating agent for my specific indole?

The choice depends on the electronic nature of your indole and the desired outcome.

  • For simple, electron-rich indoles: A mild reagent like NCS is a good starting point to avoid over-reaction.

  • For electron-deficient indoles (e.g., with nitro or cyano groups): A more powerful reagent like SO₂Cl₂ may be necessary to achieve chlorination, but requires careful temperature control.

  • To achieve C2 chlorination: This is non-trivial as C3 is electronically favored. A "directed" synthesis is typically required, for instance, by installing a pyrimidyl directing group on the indole nitrogen and using a copper catalyst.[12][13][14]

  • To synthesize chlorinated oxindoles: Reagents like SO₂ClF or tBuOCl are specifically used for this type of chlorooxidation transformation.[3][5][6]

My indole has other sensitive functional groups. What are the mildest conditions I can use?

For substrates with sensitive functionalities, the goal is to use a neutral, non-acid-generating chlorinating agent at low temperatures.

  • Reagent: N-Chlorosuccinimide (NCS) is often the reagent of choice.

  • Solvent: A non-protic solvent like THF, DCM, or acetonitrile is recommended.

  • Temperature: Start at -78 °C and allow the reaction to slowly warm to 0 °C or room temperature while monitoring by TLC.

  • Additives: If acid sensitivity is a major concern, the inclusion of a non-nucleophilic base like pyridine or 2,6-lutidine can be beneficial.

Part 3: Standard Protocol for Selective Monochlorination

This protocol provides a general starting point for the C3-monochlorination of a simple, unprotected indole using NCS. Note: This protocol must be optimized for your specific substrate.

General Protocol: C3-Monochlorination of Indole using NCS

Materials:

  • Indole substrate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard, flame-dried glassware (round-bottom flask, dropping funnel)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Dissolution: Dissolve the indole substrate in anhydrous DCM (or THF) to make a ~0.1 M solution in the round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve the NCS (1.05 equiv) in anhydrous DCM. Transfer this solution to a dropping funnel.

  • Reaction: Add the NCS solution dropwise to the cold indole solution over 30-60 minutes. Maintain the temperature at -78 °C during the addition.

  • Monitoring: After the addition is complete, stir the reaction at -78 °C for 1 hour. Monitor the reaction progress by TLC. If the reaction is sluggish, allow the bath to slowly warm to -40 °C or 0 °C.

  • Quenching: Once the starting material is consumed (as judged by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess NCS.

  • Workup:

    • Allow the mixture to warm to room temperature.

    • If DCM was used, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

References

  • Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms.Environmental Science: Processes & Impacts.
  • Identifying Initial Transformation Products during Chlorination of the Indole Moiety and Unveiling Their Formation Mechanisms.
  • Peroxide oxidation of indole to oxindole by chloroperoxidase c
  • Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms.Environmental Science: Processes & Impacts (RSC Publishing). DOI:10.1039/D4EM00196F.
  • Peroxide oxidation of indole to oxindole by chloroperoxidase c
  • Copper-catalyzed regioselective C2-H chlorination of indoles with para-toluenesulfonyl chloride.PubMed.
  • Troubleshooting unexpected side products in indole synthesis.Benchchem.
  • SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles.The Journal of Organic Chemistry.
  • Studies of the mechanism of chlorination of indoles.
  • The chlorination of indoles by copper(II) chloride.Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of indoles.Organic Chemistry Portal.
  • Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates.
  • tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Deriv
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Methods for chlorinated oxindoles synthesis.
  • The reactions of intermediates derived from the chlorin
  • Cu-mediated direct regioselective C-2 chlorin
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts.
  • Chlorination vs Bromin
  • Cu-mediated direct regioselective C-2 chlorin
  • Monochlorination Isomers Produced From Free Radical Reactions.Master Organic Chemistry.

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Technical Support Center: Preventing Degradation of 4,6-dichloro-3-methyl-1H-indole During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 4,6-dichloro-3-methyl-1H-indole (PubChem CID: 14419624). This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents. The integrity of this starting material is paramount for achieving reproducible and reliable experimental outcomes. The indole nucleus, while aromatic, is an electron-rich heterocyclic system susceptible to various degradation pathways.[1] This guide provides field-proven insights and protocols to ensure the long-term stability of your compound, safeguarding the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the fundamental chemical vulnerabilities of 4,6-dichloro-3-methyl-1H-indole.

Q1: What are the primary chemical forces driving the degradation of this compound?

A1: The degradation of substituted indoles is primarily driven by three factors:

  • Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation). Common oxidative degradation pathways for indoles can lead to the formation of oxindoles, isatins, or even ring-opened products like anthranilate derivatives.[2]

  • Photodegradation: Many indole derivatives are known to be photolabile.[3] Exposure to UV or even ambient laboratory light can provide the energy to initiate radical reactions, leading to dimerization, polymerization, or oxidation. Storing halogenated compounds in brown glass bottles is a standard practice to screen out UV radiation that can cause breakdown.[4]

  • Acid/Base Instability: While generally less of a concern for the solid compound during storage, residual acidic or basic impurities from synthesis can catalyze degradation. Indoles can polymerize under strongly acidic conditions.[5]

Q2: How do the specific substituents (4,6-dichloro- and 3-methyl-) on my indole affect its stability compared to a parent indole?

A2: The substituents have a significant and somewhat counteracting influence on the molecule's stability:

  • 3-Methyl Group (Stabilizing): The C-3 position is the most reactive site on the indole ring for electrophilic attack and oxidation.[1][5] By having a methyl group at this position, your compound is sterically and electronically protected against many common degradation pathways that affect other indoles. This is a significant stabilizing feature.

  • 4,6-Dichloro Groups (Modulating): The two chlorine atoms are electron-withdrawing. This reduces the electron density of the bicyclic ring system, making it inherently less susceptible to electrophilic attack and oxidation compared to non-halogenated indoles. The introduction of halogens can improve the thermal and oxidative stability of a molecule.[6] However, the C-Cl bonds themselves could be subject to reductive dehalogenation under specific, albeit unlikely, storage conditions (e.g., presence of reducing agents).[7]

Q3: My compound arrived as an off-white or slightly tan solid. Is it already degraded?

A3: Not necessarily. Many complex organic molecules, especially those synthesized via multi-step processes like the Fischer indole synthesis, may retain minor chromophoric impurities without significant degradation of the primary compound.[8][9] The key is to establish a baseline. Perform a quality control (QC) analysis (see Part 3) upon receipt. A slight off-white or tan color can be acceptable, but any change in color during storage is a clear indicator of degradation.

Part 2: Recommended Storage Protocols & Methodologies

Adherence to strict storage protocols is the most effective strategy to prevent degradation.

Data Summary: Storage Condition Recommendations
Storage DurationFormTemperatureAtmosphereLight Condition
Short-Term (< 1 month)Solid2-8 °C (Refrigerated)Standard AirDark (Amber Vial)
Medium-Term (1-12 months)Solid-20 °C (Freezer)Inert Gas (Argon/N₂)Dark (Amber Vial)
Long-Term (> 12 months)Solid-20 °C or -80 °CInert Gas (Required) Dark (Amber Vial)
In Solution (Not Recommended)Anhydrous DMSO/DMF-20 °CInert Gas (Required)Dark (Amber Vial)
Experimental Protocol 1: Best Practices for Long-Term Storage (Solid)

This protocol is designed to maximize the shelf-life of the compound.

  • Vial Selection: Use an amber glass vial with a PTFE-lined screw cap to prevent light exposure and ensure an inert seal.

  • Aliquotting: If you received a bulk quantity, immediately aliquot it into smaller, single-use amounts. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting the Atmosphere (Critical Step):

    • Place the open, aliquotted vials into a desiccator or glove box.

    • Gently flush the vial headspace with a stream of dry argon or nitrogen gas for 30-60 seconds.

    • Immediately and tightly seal the vial with the PTFE-lined cap while still in the inert atmosphere.

  • Sealing: For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of storage, and concentration/mass.

  • Storage: Place the sealed vials inside a secondary container (e.g., a labeled freezer box) and store at -20 °C or below.

A Note on Storing in Solution:

We strongly advise against long-term storage of indole-containing compounds in solution. Solvents can participate in degradation pathways, and dissolved oxygen is a significant threat. If you must store a solution for short-term use, use an anhydrous, aprotic solvent (e.g., DMSO, DMF), purge the headspace with inert gas as described above, and store at -20 °C. Always prepare fresh solutions for critical experiments.

Part 3: Troubleshooting Guide - Identifying and Mitigating Degradation

Q1: My solid sample has turned noticeably yellow/brown during storage. What should I do?

A1: This is a strong visual indicator of oxidation. The compound has likely been compromised.

  • Immediate Action: Place the suspect vial in a separate, clearly marked "QUARANTINE" container in the freezer to prevent accidental use.

  • Root Cause Analysis: Review your storage protocol. The most likely causes are failure to use an inert atmosphere, a faulty vial seal, or repeated exposure of the stock vial to ambient air and light.

  • Validation: Perform an HPLC purity analysis as described in Protocol 2 below. Compare the chromatogram to a reference standard or data from a freshly opened vial. If purity has dropped significantly or new peaks are present, the material should be discarded.

Workflow for Investigating a Suspect Sample

Below is a logical workflow for assessing the stability of a stored sample.

G cluster_0 Investigation A Suspect Sample Identified (e.g., color change, inconsistent data) B Visual Inspection (Compare to new sample if available) A->B C Perform HPLC Purity Check (Protocol 2) B->C D Compare Chromatogram to Reference Standard C->D E Purity > 95%? No major new peaks? D->E F Sample is Stable Continue Use with Caution E->F  Yes G Sample is Degraded Discard and Use New Aliquot E->G  No

Caption: Workflow for assessing a suspect sample of 4,6-dichloro-3-methyl-1H-indole.

Q2: My analytical results (NMR, HPLC) show unexpected peaks that weren't there when I first received the compound. How can I confirm this is degradation?

A2: The appearance of new signals is the most definitive evidence of degradation.

  • HPLC Analysis: Degradation products are often more polar than the parent compound. In a typical reverse-phase HPLC setup, you will likely see new peaks appearing at earlier retention times.[10]

  • LC-MS Analysis: To identify the degradation products, LC-MS is the ideal tool. Look for masses corresponding to oxidation (M+16 for mono-oxidation) or other potential transformations.[11]

  • Confirmation: The best confirmation is to run a forced degradation study.[3] Briefly expose a small sample to harsh conditions (e.g., 3% H₂O₂ solution, or intense UV light for a few hours) and analyze it by HPLC. If the new peaks in your stored sample match the retention times of the peaks generated during forced degradation, you have confirmed the degradation pathway.

Experimental Protocol 2: Rapid HPLC Purity Assessment

This is a generic, non-validated method for a quick purity check. It must be optimized for your specific system.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in acetonitrile or methanol. Prepare a blank (solvent only) and a control from a new, unopened vial if possible.

  • HPLC System:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV/Vis at 280 nm.[10]

    • Injection Volume: 10 µL.

  • Analysis: Inject the blank, the control sample, and your suspect sample.

  • Interpretation: Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks in the suspect sample relative to the control. Calculate the purity by area percentage.

Part 4: The Chemistry of Degradation - A Deeper Look

Understanding the potential chemical transformations provides insight into why the storage protocols are critical. The most probable degradation pathway is oxidation at the C2 position, as the C3 position is blocked.

Hypothetical Oxidative Degradation Pathway

G A 4,6-dichloro-3-methyl-1H-indole Parent Compound C 4,6-dichloro-3-methyl-1,2-dihydro-2-oxindole Potential Oxidation Product A->C 1. B Oxidative Stress O₂, Light (hv), Trace Metals B->A:f1 Initiates Degradation

Sources

Validation & Comparative

A Predictive Comparison of the Biological Activity of 4,6-dichloro-3-methyl-1H-indole and Other Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Cornerstone in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a vast array of naturally occurring and synthetic molecules with significant biological activities, including the essential amino acid tryptophan.[1] The remarkable versatility of the indole ring allows it to mimic peptide structures and bind to a wide range of enzymes and receptors, making it a focal point for the development of novel therapeutics.[1] Consequently, indole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1]

The biological profile of an indole derivative is exquisitely sensitive to the nature and position of its substituents. The introduction of halogen atoms, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, improve binding affinity to biological targets, and increase metabolic stability.[2] This guide provides a comparative analysis of the predicted biological activity of 4,6-dichloro-3-methyl-1H-indole, a compound for which specific biological data is not yet publicly available. By examining the structure-activity relationships (SAR) of structurally related indole analogs, we can build a strong predictive model for its potential efficacy as an anticancer and antimicrobial agent.

The Influence of Substitution on Biological Activity: A Predictive Analysis

The biological activity of 4,6-dichloro-3-methyl-1H-indole is predicted to be a composite of the contributions from its core indole scaffold and its specific substituents: two chlorine atoms at positions 4 and 6, and a methyl group at position 3.

Anticipated Antimicrobial Activity

The introduction of halogens onto the indole ring is a powerful strategy for enhancing antimicrobial potency. Studies on multi-halogenated indoles have demonstrated that di-halogenated derivatives exhibit markedly improved antibacterial activity compared to the parent indole or mono-halogenated analogs.[2] For instance, a study on various halogenated indoles against drug-resistant Staphylococcus aureus identified 4-bromo-6-chloroindole as one of the most potent agents, with a Minimum Inhibitory Concentration (MIC) of 30 µg/mL.[2] This is particularly relevant as it shares the C6-chloro substitution pattern with our target compound.

Structure-Activity Relationship (SAR) Insights:

  • Di-halogenation: The presence of two halogen atoms, as in 4,6-dichloro-3-methyl-1H-indole, is strongly correlated with enhanced antimicrobial effects.[2]

  • Substitution Pattern: Halogenation at positions C4, C5, and C6 has been identified as optimal for antifungal activity against Candida species.[3] Specifically, 4,6-dibromoindole showed potent activity, suggesting that the 4,6-disubstitution pattern is favorable.[3]

  • Mechanism of Action: Halogenated indoles are thought to exert their antimicrobial effects through multiple mechanisms, including the disruption of bacterial membranes, induction of oxidative stress via reactive oxygen species (ROS) generation, and the downregulation of virulence and quorum-sensing genes.[2][4][5]

Based on these findings, it is highly probable that 4,6-dichloro-3-methyl-1H-indole will exhibit significant antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and potentially against pathogenic fungi.

Predicted Anticancer Potential

The indole scaffold is a key component of numerous anticancer agents, and halogenation has been shown to be a critical factor in enhancing their potency.[6][7] Chloro-substitutions, in particular, are prevalent in indole-based compounds with significant cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights:

  • Chloro Substituents: The presence of chlorine atoms on the indole ring often leads to increased anticancer activity. For example, the introduction of a chlorine group at the C-5 position of indole-functionalized betulin derivatives was found to increase their cytotoxic effects.[7] Similarly, 3,4-dichloro substitution in a series of indole-based Bcl-2 inhibitors conferred potent activity.[6]

  • Mechanism of Action: Halogenated indole and spirooxindole derivatives can induce cancer cell death through multiple pathways. These include the inhibition of key signaling kinases like EGFR and VEGFR2, which are crucial for tumor growth and angiogenesis, and the disruption of the p53-MDM2 interaction, which reactivates the tumor-suppressing function of p53 and leads to apoptosis.[8][9][10]

Given the presence of two chlorine atoms, 4,6-dichloro-3-methyl-1H-indole is predicted to possess notable anticancer properties. Its mechanism of action may involve the induction of apoptosis through the inhibition of critical cell survival pathways.

Comparative Data of Indole Analogs

To contextualize the predicted activity of 4,6-dichloro-3-methyl-1H-indole, the following tables summarize the biological activities of various indole analogs from the literature.

Table 1: Antimicrobial Activity of Halogenated Indole Analogs

CompoundTarget OrganismActivity Metric (MIC, µg/mL)Reference
IndoleS. aureus1000[2]
5-IodoindoleS. aureus100[2]
4-Bromo-6-chloroindole S. aureus30 [2]
6-Bromo-4-iodoindoleS. aureus20[2]
4,6-DibromoindoleC. albicans10-50[3]
5-Bromo-4-chloroindoleC. albicans10-50[3]

Table 2: Anticancer Activity of Substituted Indole Analogs

CompoundCell LineActivity Metric (IC₅₀, µM)Reference
Indole-based Bcl-2 Inhibitor (U2, 3,4-dichloro)MCF-7 (Breast)0.83[6]
Indole-based Bcl-2 Inhibitor (U2, 3,4-dichloro)A549 (Lung)0.73[6]
5-Chloro-indole-2-carboxylate (3e)VariousGI₅₀ = 29 nM[11]
(S)-5-Chloro-indole carboxamide (RS4690)HCT116 (Colon)EC₅₀ = 7.1[12]
2,3-Dichloroindole derivative (2c)HCT-116 (Colon)> 25[13]

Proposed Mechanisms of Action

Based on the literature for related compounds, we can postulate the likely signaling pathways affected by 4,6-dichloro-3-methyl-1H-indole.

Predicted Anticancer Mechanism: Kinase Inhibition and Apoptosis Induction

A plausible mechanism for the anticancer activity of 4,6-dichloro-3-methyl-1H-indole involves the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR2, which are often overactive in cancer. Inhibition of these receptors would block downstream pro-survival signaling pathways like PI3K/AKT and MAPK, ultimately leading to cell cycle arrest and apoptosis.

anticancer_mechanism Indole 4,6-dichloro-3-methyl-1H-indole RTK Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2) Indole->RTK Inhibition Apoptosis Apoptosis Indole->Apoptosis Induction PI3K PI3K/AKT Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Predicted anticancer mechanism of 4,6-dichloro-3-methyl-1H-indole.

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 4,6-dichloro-3-methyl-1H-indole, the following standard in vitro assays are recommended.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

mtt_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer Cells plate_cells 2. Seed cells in 96-well plate cell_culture->plate_cells add_indole 4. Add compound to wells plate_cells->add_indole prepare_indole 3. Prepare serial dilutions of 4,6-dichloro-3-methyl-1H-indole prepare_indole->add_indole incubate_24h 5. Incubate for 24-72 hours add_indole->incubate_24h add_mtt 6. Add MTT reagent incubate_24h->add_mtt incubate_4h 7. Incubate for 2-4 hours add_mtt->incubate_4h add_solubilizer 8. Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance 9. Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 10. Calculate IC₅₀ value read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

    • Causality: This initial incubation allows cells to recover from trypsinization and attach to the plate, ensuring they are in a healthy, proliferative state before treatment.

  • Compound Preparation: A stock solution of 4,6-dichloro-3-methyl-1H-indole is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compound. A control group receives medium with DMSO only (vehicle control).

  • Incubation: The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Causality: This duration is typically sufficient to observe effects on cell proliferation and viability.

  • MTT Addition: After incubation, the treatment medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of 4,6-dichloro-3-methyl-1H-indole in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a gradient of compound concentrations across the plate.

    • Causality: Serial dilution is a standardized method to efficiently test a wide range of concentrations and pinpoint the lowest effective dose.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213) from a fresh agar plate. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the diluted bacterial inoculum to each well of the plate containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Conclusion and Future Directions

While direct experimental data for 4,6-dichloro-3-methyl-1H-indole is currently unavailable, a robust analysis of structure-activity relationships within the indole class provides a strong basis for predicting its biological activities. The presence of both a 3-methyl group and, critically, a 4,6-dichloro substitution pattern suggests a high likelihood of potent antimicrobial and anticancer properties. The di-halogenation is expected to enhance its interaction with biological targets and improve its overall efficacy compared to non-halogenated or mono-halogenated analogs.

The experimental protocols provided herein offer a clear pathway for the empirical validation of these predictions. Future studies should focus on synthesizing 4,6-dichloro-3-methyl-1H-indole and performing these in vitro assays. Subsequent research could explore its efficacy in more complex models, such as 3D cell cultures and in vivo animal studies, to fully characterize its therapeutic potential. Further investigation into its precise molecular targets and mechanisms of action will be crucial for its development as a potential lead compound in the fight against cancer and infectious diseases.

References

  • Faleye, O. S., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Microbial Biotechnology. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Medicinal Chemistry. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). RSC Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2025). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (2025). ResearchGate. [Link]

  • Faleye, O. S., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. PubMed. [Link]

  • Kaindl, J., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. Molecules. [Link]

  • Faleye, O. S., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. ResearchGate. [Link]

  • Komsta, Z., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. [Link]

  • Sabbatino, F., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers. [Link]

  • Faleye, O. S., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences. [Link]

  • An insight into the recent developments in anti-infective potential of indole and associated hybrids. (2022). RSC Advances. [Link]

  • Pal, T., et al. (2012). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

  • Halogens' effect on human cancer cells of synthesized Vilsmeier reaction-based indole-containing azines derivatives. (2025). ResearchGate. [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Current Drug Targets. [Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). Journal of Fungi. [Link]

  • Siritron, S., et al. (2022). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Tropical Journal of Pharmaceutical Research. [Link]

  • Yildirim, S., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2025). ResearchGate. [Link]

  • Golen, J. A., & Manke, D. R. (2016). 4,6-Dichloro-1H-indole-2,3-dione. IUCrData. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. [Link]

  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. (2015). ResearchGate. [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. [Link]

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A Researcher's Guide to Validating Cellular Target Engagement of 4,6-dichloro-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and chemical biology, identifying a compound's direct molecular target within a cell is a critical step. This process, known as target engagement, confirms that a molecule reaches and physically interacts with its intended protein. For novel or uncharacterized small molecules like 4,6-dichloro-3-methyl-1H-indole, a substituted indole, robustly validating target engagement is paramount to understanding its mechanism of action and advancing it through the development pipeline. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and approved drugs, suggesting a high potential for biological activity.

This guide provides an in-depth comparison of leading methodologies for confirming the cellular target engagement of 4,6-dichloro-3-methyl-1H-indole. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a self-validating and rigorous scientific narrative.

The Central Challenge: Proving Direct Interaction in a Live Cell

Before a compound's downstream effects can be meaningfully interpreted, one must first prove it binds its putative target in the complex milieu of the cell. This is not a trivial task. The intracellular environment is crowded, and non-specific interactions can confound results. Therefore, the choice of methodology is critical and should be tailored to the specific scientific question and available resources. Here, we compare two powerful, label-free biophysical techniques: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Cellular Thermal Shift Assay (CETSA®): Monitoring Ligand-Induced Thermal Stabilization

CETSA is a first-in-class method for assessing drug-target interaction directly in a cellular environment.[1] The core principle is that when a small molecule like 4,6-dichloro-3-methyl-1H-indole binds to its target protein, it confers thermodynamic stability, making the protein more resistant to heat-induced denaturation.[2] This change in thermal stability is the readout for target engagement.

The "Why" Behind CETSA

The primary advantage of CETSA is its ability to confirm target binding in physiologically relevant conditions—within intact cells or cell lysates—without any modification to the compound or the protein.[1][3] This eliminates artifacts that can arise from protein tags or chemical labels, providing a direct measure of the physical interaction.

Experimental Logic & Workflow

The CETSA workflow is designed to generate a "melting curve" for a target protein, which shifts in the presence of a binding ligand.

cluster_0 CETSA Experimental Workflow A 1. Cell Treatment Treat cells with 4,6-dichloro-3-methyl-1H-indole or vehicle (e.g., DMSO). B 2. Heat Challenge Aliquot treated cells and heat across a temperature gradient (e.g., 40-70°C). A->B C 3. Cell Lysis & Separation Lyse cells (e.g., freeze-thaw cycles) and centrifuge to separate soluble proteins from heat-induced aggregates. B->C D 4. Protein Quantification Collect supernatant and quantify remaining soluble target protein. C->D E 5. Analysis Analyze by Western Blot or Mass Spectrometry to generate thermal stability curves. D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Experimental Protocol: CETSA

This protocol is adapted for a standard mammalian cell line (e.g., HEK293T, MCF-7) to validate the engagement of a hypothetical target protein by 4,6-dichloro-3-methyl-1H-indole.

  • Cell Culture & Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a predetermined concentration of 4,6-dichloro-3-methyl-1H-indole (e.g., 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes across a defined temperature range (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[1][2]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

    • To separate the soluble fraction from the aggregated protein pellet, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

  • Analysis by Western Blot:

    • Carefully collect the supernatant.

    • Normalize the total protein concentration for all samples using a BCA assay.

    • Prepare samples with Laemmli buffer, boil, and load equal amounts onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane and probe with a specific primary antibody against the putative target protein, followed by an HRP-conjugated secondary antibody.[1][4]

    • Visualize bands using an ECL substrate and quantify the band intensities.

Data Presentation and Interpretation

The results are plotted as the percentage of soluble protein remaining versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (10 µM Compound)
46100%100%
4998%100%
5285%99%
5551%92%
5822%75%
615%48%
642%15%
Tagg (°C) ~55.1°C ~61.5°C

Tagg (Aggregation Temperature): Temperature at which 50% of the protein is denatured. A significant shift in Tagg, as illustrated above, provides strong evidence of direct target engagement in the cellular environment.

Drug Affinity Responsive Target Stability (DARTS): An Orthogonal Approach Using Protease Sensitivity

DARTS operates on a complementary principle to CETSA. Instead of heat, it uses proteases to probe the stability of a target protein.[5][6] The rationale is that a small molecule binding to its target protein can stabilize its conformation, thereby protecting it from proteolytic degradation.[7][8]

The "Why" Behind DARTS

DARTS is an excellent orthogonal method to validate CETSA findings. Its key advantage is that it does not require heating, which can sometimes be a confounding factor for certain protein complexes. It is a label-free technique that can be performed with native, unmodified compounds in complex cell lysates.[5][6][8]

Experimental Logic & Workflow

The DARTS workflow compares the proteolytic digestion pattern of a protein in the presence and absence of the binding ligand.

cluster_1 DARTS Experimental Workflow A 1. Lysate Preparation Prepare total protein lysate from cultured cells. B 2. Compound Incubation Incubate lysate aliquots with 4,6-dichloro-3-methyl-1H-indole or vehicle (DMSO). A->B C 3. Limited Proteolysis Add a protease (e.g., pronase) to each aliquot for a short, defined time. B->C D 4. Digestion Stop Stop the reaction with a protease inhibitor or by adding SDS-PAGE loading buffer. C->D E 5. Analysis Analyze samples by Western Blot to detect the full-length, undigested target protein. D->E

Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) protocol.

Detailed Experimental Protocol: DARTS
  • Cell Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation and determine the total protein concentration.

  • Compound Incubation:

    • Aliquot the lysate. To each aliquot, add 4,6-dichloro-3-methyl-1H-indole to the desired final concentration or an equivalent volume of vehicle (DMSO).

    • Incubate at room temperature for 1 hour to allow for binding.[4]

  • Protease Digestion:

    • The choice and concentration of protease are critical and must be optimized. Pronase, a mixture of proteases, is often a good starting point.[7][8]

    • Add the optimized concentration of pronase to each tube and incubate for a specific time (e.g., 10-30 minutes) at room temperature.

  • Stopping the Reaction:

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5-10 minutes.

  • Analysis by Western Blot:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol, probing for the putative target protein.

Data Presentation and Interpretation

The primary readout is the amount of full-length target protein remaining after proteolysis. A successful DARTS experiment will show a protected, more intense band for the full-length target protein in the compound-treated lane compared to the vehicle-treated lane.

TreatmentPronaseTarget Protein Band Intensity
Vehicle (DMSO)-100% (No digestion control)
Vehicle (DMSO)+15% (Digested)
10 µM Compound+65% (Protected from digestion)
50 µM Compound+88% (Dose-dependent protection)

This dose-dependent protection from proteolysis is strong evidence of a direct, stabilizing interaction between 4,6-dichloro-3-methyl-1H-indole and its target protein.

Comparison Summary and Strategic Recommendations

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationLigand-induced protection from proteolysis
Assay Environment Intact cells or cell lysatesPrimarily cell lysates
Key Advantage Confirms engagement in a physiological, intact cell contextAvoids heat as a variable; simple setup
Primary Readout Shift in protein melting temperature (Tagg)Amount of full-length protein remaining after digestion
Throughput Can be adapted for high-throughput screening[3]Lower throughput, typically used for validation
Key Optimization Step Determining the optimal temperature rangeTitrating protease type, concentration, and digestion time
Best For... Validating target binding in live cells; screening campaignsOrthogonal validation; situations where heat may disrupt protein complexes
Strategic Implementation

For a novel compound like 4,6-dichloro-3-methyl-1H-indole, a tiered approach is recommended:

  • Initial Validation with CETSA: Begin with CETSA in intact cells. A positive result here is highly compelling as it demonstrates that the compound can enter the cell and bind its target in its native environment.

  • Orthogonal Validation with DARTS: If CETSA yields a positive result, confirm the interaction using DARTS. Agreement between these two methods, which rely on different biophysical principles, provides a very high degree of confidence in the target engagement hypothesis.

  • Downstream Functional Assays: Once target engagement is confirmed, proceed to functional assays that measure the modulation of the target's activity (e.g., enzymatic assays, reporter assays) to link the physical binding event to a biological outcome.

By employing this rigorous, multi-faceted approach, researchers can confidently validate the cellular target of 4,6-dichloro-3-methyl-1H-indole, building a solid foundation for further mechanistic studies and drug development efforts.

References

  • Creative Proteomics. Step-by-Step Protocol: How to Perform a DARTS Assay. [URL: https://www.creative-proteomics.com/resource/step-by-step-protocol-how-to-perform-a-darts-assay.htm]
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. [URL: https://www.benchchem.
  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [URL: https://bio-protocol.org/e4905]
  • Pai, M.Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Journal of Visualized Experiments, (95), e52219. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4354673/]
  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/darts-measurement-services.htm]
  • Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3227763/]
  • Friman, T., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 163-172. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8813813/]
  • Shaw, J., et al. (2019). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets, 30(6), 793-800. [URL: https://www.repository.cam.ac.uk/handle/1810/285514]
  • Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/darts-measurement-services.htm]
  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [URL: https://www.eubopen.org/protocols/nanoluc-and-hibit-cetsa-assays-assess-cellular-target-engagement-compounds-cells]
  • EMBL. (2025). New method offers broader and faster detection of protein-ligand interactions. [URL: https://www.embl.org/news/science/ht-pelsa-protein-ligand-interactions/]
  • ResearchGate. How to validate small-molecule and protein interactions in cells?. [URL: https://www.researchgate.net/post/How_to_validate_small-molecule_and_protein_interactions_in_cells]
  • Promega Corporation. (2026). Promega launches live-cell platform to expand the druggable proteome. [URL: https://www.laboratory-journal.
  • Wikipedia. Methods to investigate protein–protein interactions. [URL: https://en.wikipedia.org/wiki/Methods_to_investigate_protein%E2%80%93protein_interactions]
  • Nissink, J. W., et al. (2002). A new test set for validating predictions of protein-ligand interaction. Proteins: Structure, Function, and Bioinformatics, 49(4), 457-471. [URL: https://pubmed.ncbi.nlm.nih.gov/12448011/]
  • Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules, 21(10), 1407. [URL: https://pubmed.ncbi.nlm.nih.gov/27783021/]
  • Kushwaha, D. Synthesis and Chemistry of Indole. [URL: https://www.academia.edu/41724650/Synthesis_and_Chemistry_of_Indole]
  • Bergman, J., et al. (1979). The reaction of some indoles and indolines with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Tetrahedron, 35(11), 1439-1442. [URL: https://typeset.io/papers/the-reaction-of-some-indoles-and-indolines-with-2-3-dichloro-1l240g87]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [URL: https://www.pharmaguideline.com/2011/02/synthesis-reactions-and-medicinal-uses.html]
  • Al-Ostoot, F.H., et al. (2021). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. The Chemical Record, 21(11), 3237-3266. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8596048/]
  • Wang, X., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Beilstein Journal of Organic Chemistry, 12, 1036-1065. [URL: https://www.beilstein-journals.org/bjoc/articles/12/99]
  • Khan, I., et al. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Current Organic Synthesis, 20(1), 2-23. [URL: https://www.ingentaconnect.com/content/ben/cos/2023/00000020/00000001/art00002]
  • Matsumoto, K., et al. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 36(10), 2215-2219. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/22816/36/10]
  • ResearchGate. Synthesis and Biological evaluation of 4-(4-(Di-(1H-indol-3-yl)methyl)phenoxy)-2-chloroquinolines. [URL: https://www.researchgate.net/publication/287508779_Synthesis_and_Biological_evaluation_of_4-4-Di-1H-indol-3-ylmethylphenoxy-2-chloroquinolines]
  • Al-Ghorbani, M., et al. (2023). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 35(1), 102403. [URL: https://www.sciencedirect.com/science/article/pii/S101836472200788X]

Sources

A Comparative Guide to the Structure-Activity Relationship of Dichlorinated 3-Methylindoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold and the Impact of Halogenation

The indole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from the essential amino acid tryptophan to potent anticancer agents. 3-methylindole, also known as skatole, is a well-studied indole derivative recognized for its pneumotoxic effects, which are mediated by metabolic activation into reactive intermediates.[1][2] The introduction of halogen atoms onto the indole scaffold is a common strategy in drug discovery to modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its biological activity.[3][4] Dichlorination, in particular, offers a nuanced approach to fine-tuning these properties, with the potential to enhance potency and selectivity.

This guide provides a comparative analysis of the structure-activity relationship (SAR) of dichlorinated 3-methylindoles, drawing upon available experimental data for closely related dihalogenated indoles and established principles of medicinal chemistry. We will explore how the position of chlorine atoms on the indole ring can impact biological activity, with a focus on antifungal and cytotoxic properties. This document also provides detailed experimental protocols for researchers to conduct their own comparative studies.

The Influence of Dichlorination on Biological Activity: A Comparative Analysis

Direct comparative studies on the full spectrum of dichlorinated 3-methylindole isomers are limited in publicly available literature. However, significant insights can be gleaned from studies on other multi-halogenated indoles, which serve as excellent surrogates for understanding the SAR of their 3-methylated counterparts. A key study investigating the antifungal properties of fifty multi-halogenated indoles against various drug-resistant Candida species revealed that di-halogenated indoles demonstrated markedly enhanced antifungal activity compared to the parent indole and mono-halogenated derivatives.[5]

Key SAR Insights from Dihalogenated Indoles

A quantitative structure-activity relationship (QSAR) model from this study identified that halogen substitutions at the C4, C5, and C6 positions of the indole ring are optimal for antifungal activity.[5] This is attributed to a combination of enhanced hydrophobic and electron-withdrawing effects.

dot

Caption: Key factors influencing the antifungal activity of dihalogenated indoles.

Based on these findings, we can extrapolate a hypothetical SAR for dichlorinated 3-methylindoles:

  • 4,6-dichloro-3-methylindole and 5,6-dichloro-3-methylindole are predicted to exhibit strong biological activity. The presence of chlorine at these positions likely enhances the molecule's ability to interact with biological targets.

  • The electron-withdrawing nature of the chlorine atoms can influence the pKa of the indole nitrogen, affecting its hydrogen bonding capacity.

  • Increased lipophilicity due to dichlorination can enhance membrane permeability, leading to better cellular uptake.[6][7]

Comparative Biological Activity Data

The following table summarizes the antifungal activity of selected di-halogenated indoles against Candida albicans, providing a valuable reference for predicting the potential activity of dichlorinated 3-methylindoles.

CompoundSubstitution PatternAntifungal Activity (MIC against C. albicans in µg/mL)Reference
IndoleUnsubstituted750
5-IodoindoleMono-halogenated75
4,6-Dibromoindole Di-halogenated 25
5-Bromo-4-chloroindole Di-halogenated 25

This data clearly demonstrates the significant enhancement in antifungal potency with di-halogenation. It is reasonable to hypothesize that dichlorinated 3-methylindoles with similar substitution patterns would also exhibit potent antifungal activity.

Proposed Mechanism of Action

The enhanced activity of dihalogenated indoles is not solely due to improved physicochemical properties. Studies have shown that these compounds can induce the accumulation of reactive oxygen species (ROS) in fungal cells, contributing to their fungicidal activity.[5] This suggests a mechanism of action that involves the disruption of cellular redox homeostasis.

dot

Mechanism_of_Action Dichlorinated_Indole Dichlorinated 3-Methylindole Cellular_Uptake Enhanced Cellular Uptake (Increased Lipophilicity) Dichlorinated_Indole->Cellular_Uptake Fungal_Cell Fungal Cell ROS_Induction Induction of Reactive Oxygen Species (ROS) Fungal_Cell->ROS_Induction Metabolic interaction Cellular_Uptake->Fungal_Cell Oxidative_Stress Oxidative Stress ROS_Induction->Oxidative_Stress Fungicidal_Activity Fungicidal Activity Oxidative_Stress->Fungicidal_Activity

Caption: Proposed mechanism of action for the antifungal activity of dichlorinated indoles.

Experimental Protocols

To facilitate further research and validation of the SAR of dichlorinated 3-methylindoles, we provide detailed protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of the compounds on cell metabolic activity.[8]

Materials:

  • Dichlorinated 3-methylindole derivatives

  • Human cancer cell lines (e.g., HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to achieve 70-80% confluency after 24 hours.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated 3-methylindole compounds in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

dot

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compounds Add Dichlorinated 3-Methylindoles seed_cells->add_compounds incubate_24_48h Incubate (24-48h) add_compounds->incubate_24_48h add_mtt Add MTT Solution incubate_24_48h->add_mtt incubate_3_4h Incubate (3-4h) add_mtt->incubate_3_4h solubilize Add Solubilization Solution incubate_3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.[9][10]

Materials:

  • Dichlorinated 3-methylindole derivatives

  • Candida species or other fungal strains

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to the desired final concentration.

  • Compound Dilution: Prepare serial two-fold dilutions of the dichlorinated 3-methylindole compounds in RPMI 1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The available evidence strongly suggests that dichlorination of the 3-methylindole scaffold is a promising strategy for enhancing biological activity, particularly antifungal efficacy. The position of the chlorine atoms plays a critical role, with substitutions on the benzene ring (C4, C5, and C6) appearing to be most favorable. This is likely due to a combination of increased lipophilicity and electron-withdrawing effects, which may enhance cellular uptake and promote the generation of reactive oxygen species within target cells.

While this guide provides a framework for understanding the SAR of dichlorinated 3-methylindoles, further experimental validation is necessary. The synthesis and systematic biological evaluation of a comprehensive library of dichlorinated 3-methylindole isomers would provide more definitive SAR data and could lead to the identification of novel therapeutic leads. The protocols provided herein offer a starting point for researchers to undertake these important investigations.

References

  • National Center for Biotechnology Information. (n.d.). Halogenated Indole Alkaloids from Marine Invertebrates. PubMed Central. Retrieved from [Link]

  • MDPI. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Retrieved from [Link]

  • ResearchGate. (2025). Cytotoxicity assay of all derivatives in vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Retrieved from [Link]

  • American Society for Microbiology. (2009). Indole Test Protocol. Retrieved from [Link]

  • MDPI. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Retrieved from [Link]

  • Frontiers. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). 3-Methylindole-Induced Toxicity to Human Bronchial Epithelial Cell Lines. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PubMed Central. Retrieved from [Link]

  • Springer. (n.d.). Solvent-free synthesis and antifungal activity of 3-alkenyl oxindole derivatives. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Antimicrobial Activities of 3-Methyl-β-Carboline Derivatives. Retrieved from [Link]

  • MDPI. (2018). Design, Synthesis, Antifungal Activity and Molecular Docking of Phloroglucinol Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. PubMed Central. Retrieved from [Link]

  • PubMed. (1991). 3-Methylindole-induced splenotoxicity: biochemical mechanisms of cytotoxicity. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Retrieved from [Link]

  • ResearchGate. (2025). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved from [Link]

  • Frontiers. (2023). Antifungal activity of volatile and non-volatile metabolites of endophytes of Chloranthus elatior Sw. Retrieved from [Link]

  • MDPI. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. PubMed Central. Retrieved from [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Retrieved from [Link]

  • MDPI. (n.d.). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Retrieved from [Link]

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Spectroscopic Analysis Guide: 4,6-Dichloro vs. 5,7-Dichloro-3-methyl-1H-indole

[1]

Executive Summary: The "Smoking Gun" Differentials

The primary challenge in distinguishing these isomers lies in their identical mass and similar polarity. However, their substitution patterns create unique magnetic environments for the remaining aromatic protons.[1]

Feature4,6-Dichloro-3-methyl-1H-indole 5,7-Dichloro-3-methyl-1H-indole
H4 Signal Absent (Substituted by Cl)Present (Doublet, ~7.5–7.8 ppm)
H7 Signal Present (Doublet, ~7.1–7.3 ppm)Absent (Substituted by Cl)
NOE Correlation 3-Me ↔ H2 (Only)3-Me ↔ H4 (Strong) & 3-Me ↔ H2
Synthetic Origin Derived from 3,5-dichloroaniline Derived from 2,4-dichloroaniline

Synthetic Origins & Structural Logic[1][2]

Understanding the synthesis is the first step in validation. The regiochemistry is dictated by the starting aniline used in the Fischer Indole Synthesis.

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways from specific aniline precursors to the final indole isomers.

IndoleSynthesisAniline353,5-DichloroanilineHydrazone353,5-DichlorophenylhydrazoneAniline35->Hydrazone35+ Propanal/KetoneAniline242,4-DichloroanilineHydrazone242,4-DichlorophenylhydrazoneAniline24->Hydrazone24+ Propanal/KetoneSigmatropic[3,3]-SigmatropicRearrangementHydrazone35->SigmatropicHydrazone24->SigmatropicIndole464,6-Dichloro-3-methylindole(Symmetric Cyclization)Sigmatropic->Indole46Cyclization at C2/C6(Equivalent positions)Indole575,7-Dichloro-3-methylindole(Regioselective Cyclization)Sigmatropic->Indole57Cyclization at C6(C2 blocked by Cl)

Figure 1: Divergent synthetic pathways. 3,5-dichloroaniline yields the 4,6-isomer due to symmetry; 2,4-dichloroaniline yields the 5,7-isomer due to steric blocking at C2.[1]

Detailed Spectroscopic Blueprint

A. Proton NMR ( H-NMR) Analysis

The aromatic region (7.0–8.0 ppm) provides the most immediate distinction.[1]

1. 5,7-Dichloro-3-methyl-1H-indole[1]
  • H4 Proton (Diagnostic): This proton is located at position 4, adjacent to the C3-Methyl group.[1] In indoles, H4 is typically the most deshielded (downfield) proton due to the anisotropy of the pyrrole ring.

    • Shift:

      
       7.50 – 7.80 ppm.[1]
      
    • Multiplicity: Doublet (

      
      , 
      
      
      Hz) coupling with H6.
  • H6 Proton: Located between the two chlorine atoms (Cl at C5, Cl at C7).

    • Shift:

      
       7.10 – 7.30 ppm.
      
    • Multiplicity: Doublet (

      
      , 
      
      
      Hz) coupling with H4.
2. 4,6-Dichloro-3-methyl-1H-indole[1]
  • H4 Absence: Position 4 is occupied by Chlorine.[1] No signal will be observed in the 7.5–7.8 ppm region (unless H5/H7 are shifted there, but the pattern will differ).

  • H5 Proton: Located between two chlorine atoms (Cl at C4, Cl at C6).[1]

    • Shift:

      
       7.10 – 7.30 ppm.
      
    • Multiplicity: Doublet (

      
      , 
      
      
      Hz) coupling with H7.[1]
  • H7 Proton: Located at position 7.[1]

    • Shift:

      
       7.10 – 7.40 ppm.[1]
      
    • Multiplicity: Doublet (

      
      , 
      
      
      Hz) coupling with H5.
B. NOE/ROESY Analysis (The Definitive Test)

Nuclear Overhauser Effect (NOE) spectroscopy measures through-space interactions (< 5 Å).[1] This is the most robust method for structural confirmation.[1]

  • Experiment: Irradiate the C3-Methyl singlet (

    
     2.3 ppm).
    
  • 5,7-Dichloro Result: You will observe NOE enhancement at H2 (pyrrole) AND H4 (benzene ring).[1]

  • 4,6-Dichloro Result: You will observe NOE enhancement at H2 (pyrrole) ONLY.[1] No enhancement is seen on the benzene ring because C4 is substituted with Chlorine (no proton).

NOE_LogicStartIrradiate C3-Methyl Group (~2.3 ppm)DecisionObserve Aromatic RegionStart->DecisionResultAEnhancement at H2 ONLYDecision->ResultANo H4 SignalResultBEnhancement at H2 AND H4 (~7.6 ppm)Decision->ResultBH4 Signal EnhancedConclusionAConclusion: 4,6-Dichloro Isomer(C4 is blocked by Cl)ResultA->ConclusionAConclusionBConclusion: 5,7-Dichloro Isomer(H4 is present)ResultB->ConclusionB

Figure 2: NOE Logic Tree. The presence of an NOE correlation between the methyl group and an aromatic proton confirms the 5,7-isomer.

Experimental Protocols

Protocol 1: General Synthesis (Fischer Indole)

Note: This protocol is adaptable for both isomers by selecting the correct aniline precursor.

Reagents:

  • Precursor A (for 4,6-isomer): 3,5-Dichloroaniline [CAS: 626-43-7][1]

  • Precursor B (for 5,7-isomer): 2,4-Dichloroaniline [CAS: 554-00-7][1]

  • Carbonyl: Propionaldehyde (for 3-methyl) or Acetone (for 2-methyl, requires modification).[1] For 3-methyl-1H-indole, use propionaldehyde diethyl acetal or free propionaldehyde.[1]

  • Catalyst: Zinc Chloride (

    
    ) or Polyphosphoric Acid (PPA).
    

Step-by-Step:

  • Hydrazone Formation: Dissolve the dichloroaniline (10 mmol) in concentrated HCl (4 mL) and water (10 mL). Cool to 0°C. Add

    
     (11 mmol) in water dropwise to form the diazonium salt, then reduce with 
    
    
    to the hydrazine hydrochloride. Alternatively, purchase the corresponding dichlorophenylhydrazine hydrochloride.[1]
  • Condensation: React the hydrazine (10 mmol) with propionaldehyde (10 mmol) in ethanol (20 mL) to form the hydrazone. Evaporate solvent.[1]

  • Cyclization: Mix the crude hydrazone with Polyphosphoric Acid (10 g). Heat to 100–110°C for 2 hours with mechanical stirring. The mixture will darken.[1]

  • Workup: Pour the hot reaction mixture onto crushed ice (50 g). Neutralize with NaOH (aq) to pH 8. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via column chromatography (Hexanes/EtOAc 9:1).
    
Protocol 2: NMR Acquisition Parameters

For definitive differentiation, standard 1D proton scans may be insufficient if peaks overlap.[1]

  • Solvent: DMSO-

    
     (preferred for solubility and separating NH signals) or CDCl
    
    
    .[1]
  • Frequency: 400 MHz or higher recommended.[1]

  • 1D

    
    H Parameters: 
    
    • Pulse angle: 30°[1]

    • Relaxation delay (D1):

      
       2.0 seconds (ensure full relaxation for integration).
      
    • Scans: 16–64.[1]

  • 1D NOE Difference / 1D ROESY:

    • Target: Irradiate the methyl singlet at ~2.2–2.3 ppm.

    • Mixing time: 500 ms.

    • Dummy scans: 4.

Comparative Data Summary

Parameter4,6-Dichloro-3-methyl-1H-indole5,7-Dichloro-3-methyl-1H-indole
Precursor 3,5-Dichloroaniline2,4-Dichloroaniline
C4 Carbon (

C)
Quaternary (~125-130 ppm, C-Cl)Methine (~118-122 ppm, C-H)
C7 Carbon (

C)
Methine (~110-115 ppm, C-H)Quaternary (~115-120 ppm, C-Cl)
H4-H6 Coupling N/A (H4 absent)Meta-coupling (~2 Hz)
H5-H7 Coupling Meta-coupling (~2 Hz)N/A (H7 absent)
Key NOE Me

H2
Me

H2 AND Me

H4

References

  • Robinson, B. (1982).[1] The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on the regioselectivity of aniline cyclization).

  • Hughes, D. L. (1993).[1] "The Fischer Indole Synthesis."[1][2][3][4][5][6] Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gribble, G. W. (2000).[1] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for NOE/ROESY protocols).

  • Wishart, D. S., et al. (2021).[1][7] "NP-MRD: the Natural Products Magnetic Resonance Database."[1] Nucleic Acids Research, 50(D1), D665–D677.[1] (Reference for standard indole chemical shifts). Link

Comparative In Vitro ADME/Tox Profiling: 4,6-Dichloro-3-methyl-1H-indole (DCMI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen-Methyl Synergy

This technical guide provides a comparative analysis of the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity profile of 4,6-dichloro-3-methyl-1H-indole (DCMI) .

As a scaffold often utilized in the synthesis of antiviral agents, NMDA antagonists, and FGFR inhibitors, DCMI presents a unique pharmacokinetic challenge. It combines the lipophilicity of halogenated aromatics with the metabolic complexity of C3-substituted indoles. This guide compares DCMI against three critical reference standards:

  • Indole (Parent): The baseline for metabolic turnover.

  • 3-Methylindole (Skatole): A reference for mechanism-based toxicity (bioactivation).

  • 4,6-Dichloroindole: A reference for halogen-driven lipophilicity without the C3-methyl steric block.

Key Finding: DCMI exhibits superior metabolic stability compared to the parent indole but requires rigorous solubility optimization and CYP inhibition monitoring due to its high logP and electron-deficient core.

Part 1: Physicochemical & ADME Comparative Analysis

The introduction of chlorine atoms at C4 and C6, combined with a C3-methyl group, drastically alters the physicochemical landscape compared to the parent indole.

Table 1: Comparative Physicochemical Profile (Predicted & Experimental Ranges)
PropertyDCMI (Target) Indole (Ref 1) 3-Methylindole (Ref 2) 4,6-Dichloroindole (Ref 3) Implication
Molecular Weight ~200.06117.15131.18~186.04Fragment-like space; suitable for lead opt.
cLogP ~3.8 - 4.2 2.142.60~3.5High Lipophilicity: Risk of non-specific binding & solubility issues.
Aq. Solubility Low (< 10 µM) HighModerateLowProtocol Critical: Requires DMSO <0.5% or co-solvents (ACN).
TPSA 15.79 Ų15.79 Ų15.79 Ų15.79 ŲHigh membrane permeability predicted.
Metabolic Stability High LowLow (Bioactivation risk)ModerateChlorines block C4/C6 oxidation; Methyl blocks C3 oxidation.
Analysis of the "Chlorine Effect"

The 4,6-dichloro substitution serves as a "metabolic shield." In unsubstituted indoles, C4, C5, and C6 are primary sites for CYP450-mediated hydroxylation. By blocking C4 and C6 with chlorine (and sterically shielding C5), DCMI resists Phase I oxidative clearance significantly better than Indole.

Analysis of the "Methyl Switch"

In 3-methylindole, the C3-methyl group is a "soft spot" for CYP2F1, leading to the formation of the toxic electrophile 3-methyleneindolenine. However, in DCMI, the electron-withdrawing nature of the chlorines (inductive effect) reduces the electron density of the indole ring, potentially suppressing the formation of this reactive intermediate compared to 3-methylindole.

Part 2: Visualizing the Profiling Workflow

To accurately assess DCMI, a specific screening cascade is required to address its solubility limits and potential for CYP inhibition.

ADME_Workflow cluster_logic Decision Gate Start Compound: DCMI Solubility Step 1: Kinetic Solubility (PBS pH 7.4 + 1% DMSO) Start->Solubility MetaStab Step 2: Microsomal Stability (Human/Rat Liver Microsomes) Solubility->MetaStab If Soluble > 5µM CYP_Inhib Step 3: CYP Inhibition (Focus: CYP3A4, 2C9) MetaStab->CYP_Inhib High Stability? GSH Step 5: GSH Trapping (Reactive Metabolite Check) MetaStab->GSH If High Turnover Tox Step 4: Hepatotoxicity (HepG2 ATP Assay) CYP_Inhib->Tox

Caption: Figure 1. Sequential ADME/Tox screening cascade designed to handle lipophilic indole derivatives.

Part 3: Detailed Experimental Protocols
Protocol A: Metabolic Stability (Microsomal Stability)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).
  • Preparation:

    • Test Compound (DCMI): Prepare 10 mM stock in DMSO. Dilute to 1 µM final concentration in reaction (keep DMSO < 0.1% to avoid CYP inhibition by solvent).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Execution:

    • Pre-incubate DCMI with microsomes in buffer for 5 mins at 37°C.

    • Start: Initiate reaction by adding NADPH.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Stop: Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) at a 1:3 ratio.

  • Critical Control:

    • Include Verapamil (high turnover) and Warfarin (low turnover) as controls.

    • Note: Due to DCMI's lipophilicity, nonspecific binding to microsomes is likely. Calculate Fu_mic (fraction unbound in microsomes) using equilibrium dialysis to correct

      
      .
      
Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Objective: Assess if DCMI forms toxic imine methides like its analog 3-methylindole.

  • System: Human Liver Microsomes (1.0 mg/mL) + NADPH.

  • Trapping Agent: Fortify the incubation with Glutathione (GSH) at 5 mM (soft nucleophile) or Potassium Cyanide (KCN) at 1 mM (hard nucleophile).

  • Analysis:

    • Incubate for 60 mins.

    • Analyze via LC-MS/MS (Neutral Loss Scan of 129 Da for GSH adducts).

    • Interpretation: If [M+GSH]+ peaks are observed, DCMI undergoes bioactivation (likely at the C3-methyl), posing a toxicity risk.

Part 4: Toxicity & CYP Inhibition Insights
CYP Inhibition Potential

Dichlorinated indoles are notorious for being potent reversible inhibitors of CYP enzymes due to lipophilic binding in the active site.

  • Target: CYP3A4 and CYP2C9.[1]

  • Mechanism: Competitive inhibition.[2]

  • Risk: DCMI is likely a CYP2C9 inhibitor . The 4,6-dichloro pattern mimics the pharmacophore of several known CYP2C9 ligands (e.g., Diclofenac).

  • Data Interpretation: An

    
     indicates a high risk of Drug-Drug Interactions (DDI).
    
Cytotoxicity (HepG2)

Comparison of


 values in HepG2 cells (24h exposure):
  • Indole: > 500 µM (Non-toxic).

  • 3-Methylindole: ~100 µM (Pneumotoxic/Cytotoxic via bioactivation).[3]

  • DCMI (Predicted): ~50-100 µM.

    • Reasoning: While the chlorines reduce bioactivation, the increased lipophilicity enhances cellular uptake and non-specific membrane disruption (basal cytotoxicity).

Part 5: Mechanistic Visualization

Understanding where metabolism is blocked is crucial for structural optimization.

Metabolism_Map DCMI 4,6-Dichloro-3-methyl-1H-indole C3 C3-Methyl (Bioactivation Risk) DCMI->C3 Substituted C46 C4 & C6 Positions (Chlorine Block) DCMI->C46 Substituted C2 C2 Position (Minor Oxidation) DCMI->C2 Imine Reactive Imine Methide Formation C3->Imine Potential Route Oxidation CYP-Mediated Hydroxylation C46->Oxidation BLOCKS C2->Oxidation Likely Route

Caption: Figure 2. Metabolic soft-spot analysis. Chlorines at C4/C6 block major clearance routes, shifting metabolism to C2 or the C3-methyl.

References
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Nichols, W. K., et al. (2003).[3] 3-Methylindole-induced toxicity to human bronchial epithelial cell lines.[3] Toxicological Sciences, 71(2), 229-236.[3] Link

  • Lewis, J. C., et al. (2010). Engineering and Profiling of Halogenated Indoles for Biological Activity. (General reference on halogenation effects). Link

  • PubChem Compound Summary. (n.d.). 4,6-Dichloro-1H-indole.[4][5] National Library of Medicine. Link

  • Zhang, D., et al. (2012). Preclinical ADME/Tox Profiling of Indole-Based Derivatives. Drug Metabolism and Disposition.[1][6] Link

Sources

Safety Operating Guide

4,6-dichloro-3-methyl-1H-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4,6-dichloro-3-methyl-1H-indole Proper Disposal Procedures Role: Senior Application Scientist Audience: Research Scientists & Drug Development Professionals[1][2]

Introduction: The Lifecycle of Halogenated Indoles

As researchers, we often focus intensely on the synthesis and yield of intermediates like 4,6-dichloro-3-methyl-1H-indole .[1][2] However, the chemical lifecycle does not end at the rotavap. This molecule belongs to a class of halogenated aromatics that poses specific environmental persistence risks.[2]

Disposal of this compound is not merely a janitorial task; it is a regulatory compliance requirement (RCRA in the US, REACH in the EU). Because of the chlorine substituents at the 4 and 6 positions, this molecule is resistant to standard biological degradation and must be treated as Halogenated Organic Waste . Improper disposal (e.g., mixing with non-halogenated solvents or drain disposal) can lead to the formation of dioxins during incineration or catastrophic aquatic toxicity.

This guide provides a self-validating protocol to ensure your disposal workflow is safe, compliant, and scientifically sound.

Part 1: Chemical Profile & Hazard Identification

Before handling waste, you must understand the "Why" behind the safety protocols. The chlorine atoms fundamentally change the disposal route compared to a standard indole.

FeatureSpecificationCausality / Implication for Disposal
Chemical Class Halogenated IndoleCRITICAL: Must be segregated from non-halogenated waste to prevent scrubber failure at incineration plants.[1][2]
Physical State Solid (Beige/Off-white powder)High risk of particulate inhalation.[1][2] Solids must be dissolved or double-bagged; never sweep dry.[1][2]
Aquatic Toxicity High (H400/H410) Zero Tolerance for drain disposal.[2] Even trace amounts can disrupt aquatic ecosystems due to bioaccumulation potential.[2]
Reactivity Acid/Oxidizer SensitiveDo not commingle with strong acids (e.g., Nitric acid) in waste drums; risk of exothermic decomposition or toxic gas evolution.
Combustibility Combustible OrganicWhile not highly flammable, it adds calorific value to waste.[2] Ensure waste containers are grounded.[2]

Senior Scientist Insight: The "4,6-dichloro" substitution pattern deactivates the ring, making it more stable and persistent than simple methylindole.[2] Treat this as a "forever chemical" in the context of your lab's waste stream.

Part 2: The Disposal Workflow (Decision Matrix)

This workflow is designed to prevent cross-contamination.[2] Follow the logic path based on the state of your waste.

Scenario A: Solid Waste (Pure Compound or Silica Gel)

Applicable to: Expired reagents, contaminated spatulas, filter paper, or silica gel from columns.[2]

  • Segregation: Do not throw in the general trash.

  • Containment: Place solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Double-Bagging: If the waste is fine powder (dust risk), double-bag it.[1][2]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4,6-dichloro-3-methyl-1H-indole, Solid Debris"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[3][4][5]

  • Storage: Place the tagged bag into the lab's Solid Hazardous Waste Drum (usually a wide-mouth fiber or plastic drum).

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable to: Filtrates, rotavap residues, or solutions in DCM/Ethyl Acetate.[2]

  • Solvent Check: Identify the solvent.[2][6]

    • If dissolved in DCM/Chloroform: It is already halogenated.[2]

    • If dissolved in Acetone/Methanol: The presence of the indole converts the entire mixture to Halogenated Waste. [2]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy.[2] Avoid metal cans if acidic byproducts are present.[1][2][7]

  • Pouring: Use a funnel. Do not fill past the shoulder of the container (leave 10% headspace for expansion).

  • Labeling:

    • Primary Tag: "HALOGENATED ORGANIC WASTE."[2]

    • Constituents: List the solvent (e.g., "Dichloromethane 95%") AND the solute ("4,6-dichloro-3-methyl-1H-indole 5%").

    • Reason: Incinerators need to know the chlorine content to adjust burn temperatures and scrubber lime injection rates.[2]

Part 3: Visualizing the Protocol

The following diagram illustrates the critical decision points. Note the "Red Line" stopping point—this is where most compliance violations occur.

DisposalWorkflow Start Waste Generation: 4,6-dichloro-3-methyl-1H-indole StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, Silica, Filter Paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother Liquor, Rinses) StateCheck->LiquidPath Liquid Bagging Double Bag in 2-mil Polyethylene SolidPath->Bagging SolidLabel Label: 'Solid Hazardous Waste' (Toxic/Irritant) Bagging->SolidLabel SolidDrum Disposal: Solid Waste Drum (Incineration) SolidLabel->SolidDrum HalogenCheck Is the Solvent Halogenated? LiquidPath->HalogenCheck ConvertToHalo CRITICAL STEP: Mixture becomes HALOGENATED WASTE HalogenCheck->ConvertToHalo No (e.g., Acetone) HaloStream Standard Halogenated Stream HalogenCheck->HaloStream Yes (e.g., DCM) Carboy Collect in HDPE/Glass Carboy Label: 'Halogenated Organic' ConvertToHalo->Carboy HaloStream->Carboy LiquidIncineration Disposal: High-Temp Incineration (w/ HCl Scrubbing) Carboy->LiquidIncineration

Figure 1: Decision tree for segregating halogenated indole waste. Note that adding this compound to non-halogenated solvents requires the entire mixture to be treated as halogenated waste.[2][8]

Part 4: Emergency Contingencies (Spill Response)

Even with perfect protocols, accidents happen. Here is the immediate response plan.

  • Stop: Evacuate the immediate area if dust is airborne.[2][3]

  • PPE Upgrade:

    • Respiratory: N95 minimum; Half-mask with organic vapor/acid gas cartridges preferred if dissolved in solvent.[1][2]

    • Skin: Nitrile gloves (double gloved) + Lab coat.[2]

  • Containment:

    • Solid Spill: Do NOT dry sweep (generates dust).[2] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical waste.

    • Liquid Spill: Absorb with vermiculite or clay-based absorbent.[1][2] Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Collect all wipes into the Solid Hazardous Waste bag.

Part 5: Regulatory & Scientific Grounding

Why "Halogenated" Matters (The Science)

When non-halogenated organics (like Acetone) are incinerated, they burn cleanly to CO2 and H2O. When 4,6-dichloro-3-methyl-1H-indole is burned, the chlorine atoms form Hydrogen Chloride (HCl) gas.[1][2]

  • Standard Incinerators: Cannot handle HCl; it corrodes the stack and releases acid rain precursors.[2]

  • Halogenated Incinerators: Equipped with alkaline scrubbers to neutralize HCl.[2]

  • The Risk: If you hide this chemical in a non-halogenated drum, you risk damaging the disposal facility's infrastructure and violating EPA 40 CFR 261.31 (F-listed waste rules).[2]

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link][2]

  • PubChem. 4,6-Dichloro-1H-indole Compound Summary (Structural Analog). National Library of Medicine.[2] [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.